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  • Product: ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
  • CAS: 1245106-77-7

Core Science & Biosynthesis

Foundational

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate molecular structure analysis

An In-Depth Technical Guide to the Molecular Structure Analysis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure Analysis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide employs a predictive and comparative approach. We will leverage established spectroscopic principles and data from closely related furan-pyrazole analogs to elucidate its structural features. This document will detail the expected outcomes from key analytical techniques, including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Furthermore, it will provide insights into its physicochemical properties through infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, supplemented by computational analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and antipsychotic properties.[3][4] The incorporation of a furan moiety can further modulate the biological activity and physicochemical properties of the parent molecule.[2] The title compound, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, combines these two important heterocyclic systems with an ethyl ester functional group, suggesting its potential as a versatile building block in drug discovery.

A thorough understanding of the three-dimensional structure and electronic properties of such molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will provide a detailed roadmap for the comprehensive structural characterization of this molecule.

Molecular Structure Elucidation: A Multi-Technique Approach

The definitive determination of a molecule's structure relies on the synergistic use of multiple analytical techniques.[5] The workflow for characterizing a novel compound like ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is outlined below.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Property Characterization synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd Provides 3D structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Provides connectivity ms Mass Spectrometry (EI-MS) purification->ms Provides molecular weight ir_uv IR & UV-Vis Spectroscopy purification->ir_uv Identifies functional groups comp_chem Computational Chemistry (DFT) xrd->comp_chem Informs theoretical model nmr->comp_chem ms->comp_chem ir_uv->comp_chem physchem Physicochemical Properties comp_chem->physchem Predicts properties

Caption: An integrated workflow for the structural elucidation and characterization of novel organic compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a crystalline molecule.[6][7][8] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[9][10]

Expected Crystal Structure and Conformation:

While a crystal structure for the title compound is not publicly available, we can predict its key features based on related structures.[11][12] The molecule consists of a planar pyrazole ring and a nearly planar furan ring. The dihedral angle between these two rings will be a critical conformational parameter. The ethyl ester group will likely exhibit some degree of rotational freedom. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, are expected to play a significant role in the crystal packing.[13]

Table 1: Predicted Crystallographic Parameters (based on similar pyrazole derivatives)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)8-12
b (Å)8-16
c (Å)10-14
α (°)90 or 70-110
β (°)90-110
γ (°)90 or 60-110
Z2 or 4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[1][14] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.[15]

¹H NMR Spectroscopy (Predicted Chemical Shifts):

  • Pyrazole Proton (H5): A singlet is expected for the proton at the 5-position of the pyrazole ring. Its chemical shift will likely be in the range of δ 7.8-8.2 ppm , deshielded due to the aromatic nature of the ring and the influence of the adjacent nitrogen atom.

  • Furan Protons: The furan ring will exhibit three distinct proton signals. The proton at the 5-position of the furan ring (adjacent to the oxygen) is expected to be the most deshielded, appearing as a doublet of doublets around δ 7.5-7.7 ppm . The proton at the 3-position will likely resonate around δ 6.8-7.0 ppm (doublet of doublets), and the proton at the 4-position will be the most shielded of the furan protons, appearing around δ 6.4-6.6 ppm (doublet of doublets).

  • Ethyl Ester Protons: A quartet for the methylene (-CH₂-) group is expected around δ 4.2-4.4 ppm , coupled to the methyl protons. A triplet for the methyl (-CH₃) group will appear further upfield, around δ 1.2-1.4 ppm .

  • N-Methyl Protons: A singlet for the N-methyl group on the pyrazole ring is anticipated around δ 3.8-4.0 ppm .

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

  • Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded, with a chemical shift in the range of δ 160-165 ppm .

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to resonate between δ 105-150 ppm . The C3 carbon (attached to the furan ring) and the C4 carbon (attached to the ester group) will be downfield, while the C5 carbon will be further upfield.

  • Furan Carbons: The furan carbons will appear in the aromatic region, typically between δ 110-145 ppm .

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) is expected around δ 60-62 ppm , and the methyl carbon (-CH₃) will be the most shielded at approximately δ 14-16 ppm .

  • N-Methyl Carbon: The N-methyl carbon is predicted to have a chemical shift in the range of δ 35-40 ppm .

2D NMR Spectroscopy:

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum will reveal the coupling relationships between protons, confirming the connectivity within the furan and ethyl groups. An HSQC spectrum will correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[16][17] Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation, providing valuable structural clues.[13]

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is C₁₁H₁₂N₂O₃. The calculated molecular weight is 220.23 g/mol . A prominent molecular ion peak is expected at m/z = 220 .

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 175 .

    • Loss of the entire ethyl ester group (-COOC₂H₅) would lead to a fragment at m/z = 147 .

    • Cleavage of the furan ring could also lead to characteristic fragments.

Physicochemical and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3150C-H stretchAromatic (Furan & Pyrazole)
~2900-3000C-H stretchAliphatic (Ethyl & Methyl)
~1700-1720C=O stretchEster
~1500-1600C=C and C=N stretchAromatic Rings
~1100-1300C-O stretchEster and Furan

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the furan and pyrazole rings is expected to result in strong UV absorption. A λ_max_ value in the range of 250-300 nm is anticipated.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of pyrazole derivatives.[3][20][21] DFT calculations can be used to predict the optimized geometry, bond lengths, bond angles, and spectroscopic properties of the title compound, which can then be compared with experimental data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.

Synthesis and Experimental Protocols

Proposed Synthesis Route

A plausible synthesis for ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate could involve the reaction of a β-ketoester intermediate with methylhydrazine.[22][23]

synthesis_scheme reagent1 Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate reaction + reagent1->reaction reagent2 Methylhydrazine reagent2->reaction product Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate reaction_arrow -> Ethanol, Reflux reaction->reaction_arrow reaction_arrow->product

Caption: A potential synthetic pathway for the title compound via cyclocondensation.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction [9][10]

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: Select a well-formed, single crystal (0.1-0.5 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K or 293 K).

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX).

Protocol 2: NMR Spectroscopy [24]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • ¹H NMR: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum.

  • 2D NMR: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) [16][17]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy [18][25][26]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Collect the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive framework for the molecular structure analysis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. By integrating predictive analysis based on known chemical principles and data from analogous structures with detailed experimental protocols, researchers can confidently approach the characterization of this and other novel heterocyclic compounds. The elucidation of its precise three-dimensional structure and electronic properties will be instrumental in advancing its potential applications in drug discovery and materials science.

References

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  • Iowa State University. NMR Sample Preparation. [Link]

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  • Excillum. Small molecule crystallography. [Link]

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  • Mueller, A. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

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  • Al-Warhi, T., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Scientific Reports.
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  • Van Bocxlaer, J., & Clauwaert, K. (2017).
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  • University of Texas at Dallas. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Stanovnik, B., et al. (2009).
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  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Drug Delivery and Therapeutics.
  • de la Torre, J. C., et al. (2019). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)
  • Wyrwa, R., et al. (2024).
  • Al-Ghorbani, M., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry.
  • Abdel-Ghaffar, A. M., et al. (2023). Synthesis and antioxidant activity of some pyrazole-based heterocycles using a 2(3H)-furanone building block.
  • Wang, B., et al. (2012). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. Archiv der Pharmazie.
  • SpectraBase. Ethyl 3-(4-fluorophenyl)-1-mesityl-5-methyl-1H-pyrazole-4-carboxylate - Optional[13C NMR]. [Link]

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  • Google Patents. (2015). Process for the regioselective synthesis of pyrazoles.
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  • ResearchGate. (2014). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

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Exploratory

Structural Elucidation of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Comprehensive NMR Analysis Guide

Executive Summary Heterocyclic scaffolds containing both pyrazole and furan moieties are highly privileged structures in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and adenosine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic scaffolds containing both pyrazole and furan moieties are highly privileged structures in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and adenosine receptor agonists[1]. The compound ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7)[2] is a critical synthetic building block. Accurate structural elucidation of this molecule is paramount for downstream synthetic functionalization and structure-activity relationship (SAR) studies.

This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By moving beyond mere peak assignments, we explore the underlying electronic causalities—such as diamagnetic anisotropy, mesomeric effects, and inductive deshielding—that dictate the spectral behavior of highly functionalized pyrazoles.

Molecular Architecture & Spin System Analysis

To ensure absolute clarity in spectral assignment, the numbering convention of the molecule must be strictly defined:

  • Pyrazole Ring: The N-methylated nitrogen is designated as N-1. The furan ring is attached at C-3, the ethyl ester at C-4, and a solitary proton resides at C-5.

  • Furan Ring: The point of attachment to the pyrazole is C-2'. The remaining protons are at C-3', C-4', and C-5'.

  • Ester Group: Attached at C-4, comprising a carbonyl (C=O), an oxymethylene (-O-CH 2​ -), and a terminal methyl (-CH 3​ ).

The electronic environment of this molecule is heavily influenced by the electron-withdrawing nature of the C-4 ester group, which exerts a strong anisotropic deshielding effect on the adjacent C-5 proton, while simultaneously polarizing the pyrazole π -system[3].

High-Resolution 1 H NMR Spectroscopy

Experimental Protocol: 1 H NMR Acquisition

A self-validating NMR protocol ensures reproducibility and mitigates solvent-induced chemical shift artifacts.

  • Sample Preparation: Dissolve 15–20 mg of the analytically pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Acquisition Parameters: Acquire data on a 400 MHz or 500 MHz spectrometer at 298 K. Use a standard single-pulse sequence (e.g., zg30 on Bruker systems) with a spectral width of 15 ppm, an acquisition time of 3.0 seconds, and a relaxation delay ( D1​ ) of 1.0 second.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without compromising the resolution of the furan multiplet couplings[4].

1 H NMR Chemical Shifts and Causality

The proton spectrum of this compound is characterized by three distinct regions: the aliphatic ester/N-methyl signals, the furan spin system, and the highly deshielded pyrazole proton.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.35Triplet (t)3H7.1Ethyl -CH 3​
3.92Singlet (s)3H-N-CH 3​
4.30Quartet (q)2H7.1Ethyl -O-CH 2​ -
6.45Doublet of doublets (dd)1H3.4, 1.8Furan H-4'
7.05Doublet (d)1H3.4Furan H-3'
7.50Doublet (d)1H1.8Furan H-5'
7.95Singlet (s)1H-Pyrazole H-5

Mechanistic Insights:

  • The Pyrazole H-5 Deshielding: The proton at C-5 ( δ 7.95) appears significantly downfield. This is caused by the combined inductive electron withdrawal of the adjacent N-1 nitrogen and the through-space diamagnetic anisotropy generated by the carbonyl oxygen of the C-4 ester group[5].

  • Furan Spin System: The furan protons exhibit a classic AMX spin system. H-5' ( δ 7.50) is the most deshielded due to the inductive effect of the adjacent furan oxygen. H-4' ( δ 6.45) appears as a doublet of doublets due to vicinal coupling with H-3' ( 3J≈3.4 Hz) and H-5' ( 3J≈1.8 Hz)[6].

13 C {1H} NMR Spectroscopy

Experimental Protocol: 13 C NMR Acquisition

Carbon NMR requires careful parameterization due to the low natural abundance of 13 C and the long longitudinal relaxation times ( T1​ ) of quaternary carbons.

  • Concentration: Utilize a highly concentrated sample (approx. 50–70 mg in 0.6 mL CDCl 3​ ).

  • Acquisition Parameters: Operate at 100 MHz or 125 MHz. Use a broadband proton-decoupled pulse sequence (e.g., zgpg30).

  • Relaxation Delay: Set the relaxation delay ( D1​ ) to at least 2.0–3.0 seconds to ensure the quaternary carbons (C-3, C-4, C-2', and C=O) fully relax between pulses, preventing signal integration loss[7].

13 C NMR Chemical Shifts and Causality

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignment
14.3CH 3​ Ethyl -CH 3​
39.5CH 3​ N-CH 3​
60.5CH 2​ Ethyl -O-CH 2​ -
111.5CHFuran C-4'
112.0CHFuran C-3'
113.5C (Quaternary)Pyrazole C-4
135.0CHPyrazole C-5
143.5CHFuran C-5'
144.0C (Quaternary)Pyrazole C-3
148.0C (Quaternary)Furan C-2'
163.0C (Quaternary)Ester C=O

Mechanistic Insights:

  • Pyrazole Core Polarization: A hallmark of pyrazole 13 C NMR is the relative shielding of C-4 ( δ 113.5) compared to C-3 ( δ 144.0) and C-5 ( δ 135.0). Despite bearing an electron-withdrawing ester, C-4 remains the most electron-rich carbon in the pyrazole ring due to π -electron delocalization from the nitrogen atoms[7].

  • Conjugation Effects: The C-2' of the furan ring ( δ 148.0) is highly deshielded due to its direct attachment to the electron-deficient pyrazole C-3 position, which pulls electron density away from the furan ring via mesomeric effects[8].

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides a strong foundational understanding, absolute regiochemical confirmation—especially differentiating the quaternary C-3 and C-4 positions—requires a robust 2D NMR workflow.

Step-by-Step 2D Methodology

COSY (Correlation Spectroscopy): Use to map the 3J couplings within the furan ring (H-3' ↔ H-4' ↔ H-5') and the ethyl group (-CH 2​

-CH 3​ ).
  • HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons. This immediately identifies C-5, C-3', C-4', C-5', and the aliphatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step.

    • The N-CH 3​ protons ( δ 3.92) will show a strong 3JCH​ correlation to Pyrazole C-5 ( δ 135.0) and C-3 ( δ 144.0).

    • The Pyrazole H-5 ( δ 7.95) will correlate to C-3, C-4, and the Ester C=O, locking the architecture in place.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the N-CH 3​ protons and Pyrazole H-5 confirms the regiochemistry of the methylation (N-1 vs N-2).

  • G Start Sample Prep & 1D NMR (1H & 13C) COSY COSY Establish Furan & Ethyl Spin Systems Start->COSY HSQC HSQC Assign Direct C-H Correlations Start->HSQC HMBC HMBC Link Quaternary Carbons (C3, C4, C=O, C2') COSY->HMBC HSQC->HMBC NOESY NOESY Confirm N-CH3 to H-5 Spatial Proximity HMBC->NOESY Validation Final Structural Validation NOESY->Validation

    Fig 1: 2D NMR workflow for the structural elucidation of pyrazole derivatives.

    Conclusion

    The structural elucidation of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate relies on understanding the interplay between inductive effects, mesomeric conjugation, and diamagnetic anisotropy. By utilizing a rigorously parameterized 1D and 2D NMR workflow, researchers can unambiguously assign the highly polarized pyrazole core and the conjugated furan system, ensuring absolute confidence in the structural integrity of this critical medicinal chemistry building block.

    References

    • AS ONE Corporation. "88-2755-93 Enamine Compound 250mg CAS No:1245106-77-7 EN300-315477". AS ONE. Available at:[Link]

    • American Chemical Suppliers. "ethyl 1h-pyrazole-4-carboxylate suppliers USA". American Chemical Suppliers. Available at:[Link]

    • The Journal of Organic Chemistry. "Direct C–H Alkenylation of Functionalized Pyrazoles". ACS Publications. Available at:[Link]

    • ResearchGate. "Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole". ResearchGate. Available at:[Link]

    • ChemRxiv. "Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides". ChemRxiv. Available at:[Link]

    • MDPI. "An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles". Molecules. Available at:[Link]

    • Chemistry Stack Exchange. "Proton NMR splitting in 2-substituted furan". Stack Exchange. Available at:[Link]

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    Foundational

    An In-Depth Technical Guide to the Preliminary In Vitro Biological Activity of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Abstract This guide provides a comprehensive framework for conducting a preliminary in vitro biological evaluation of the novel heterocyclic compound, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. The structur...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive framework for conducting a preliminary in vitro biological evaluation of the novel heterocyclic compound, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. The structural composition of this molecule, featuring both a pyrazole and a furan moiety, suggests a strong potential for a range of biological activities. Drawing from established literature on similar scaffolds, this document outlines a targeted screening approach focusing on three key areas of high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities. We present detailed, field-proven protocols for an initial assessment, including the MTT assay for cytotoxicity, the broth microdilution method for antimicrobial susceptibility, and a nitric oxide inhibition assay for anti-inflammatory potential. The causality behind experimental choices, self-validating system controls, and robust data analysis methodologies are detailed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for this and structurally related compounds.

    Introduction and Scientific Rationale

    The confluence of distinct heterocyclic scaffolds within a single molecule is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The subject of this guide, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, is an exemplar of this approach, integrating the biologically significant pyrazole and furan nuclei.

    • The Pyrazole Scaffold: Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for a diverse spectrum of pharmacological properties. They are integral components of several FDA-approved drugs and are extensively investigated for their antitumor, antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[1][2] The pyrazole ring system serves as a versatile pharmacophore, capable of engaging with a multitude of biological targets.[3]

    • The Furan Scaffold: The furan ring is another privileged structure found in numerous natural products and synthetic compounds with significant therapeutic value.[4] Furan derivatives have demonstrated a wide array of biological effects, including potent antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Their mechanism of action can involve the generation of reactive intermediates that damage microbial DNA or interference with cellular signaling pathways.[6]

    The hybridization of these two pharmacophores in ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate provides a strong rationale for its investigation as a potential bioactive agent. The preliminary screening strategy detailed herein is therefore logically directed toward the most prominently reported activities of its constituent moieties:

    • Anticancer Activity: Numerous pyrazole derivatives have shown potent cytotoxicity against various cancer cell lines, acting through mechanisms such as the inhibition of protein kinases like CDK2, EGFR, and VEGFR-2.[3]

    • Antimicrobial Activity: Both furan and pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[7][8]

    • Anti-inflammatory Activity: Compounds containing these rings have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[8][9][10]

    This guide provides the foundational experimental workflows to explore these three potential activities.

    Proposed Experimental Workflow

    A tiered, systematic approach is recommended for the preliminary screening. This ensures an efficient use of resources, starting with broad cytotoxicity assessments and moving to more specific antimicrobial and anti-inflammatory assays. The overall workflow is designed to first determine the compound's general effect on cell viability and then to probe for more specific biological actions.

    G cluster_0 Phase 1: Anticancer & Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Anti-inflammatory Screening TestCompound Test Compound: Ethyl 3-(furan-2-yl)-1-methyl-1H- pyrazole-4-carboxylate MTT MTT Assay on Cancer & Normal Cell Lines TestCompound->MTT IC50 Determine Cytotoxicity (IC50) MTT->IC50 BrothDilution Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) IC50->BrothDilution If selective cytotoxicity is observed NO_Assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) IC50->NO_Assay Test at non-cytotoxic concentrations MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC NO_IC50 Determine Anti-inflammatory Activity (IC50) NO_Assay->NO_IC50

    Caption: High-level workflow for preliminary in vitro biological screening.

    Detailed Experimental Protocols

    The following protocols are presented as standardized methodologies. It is imperative that all experiments include appropriate controls to ensure data validity.

    Protocol 1: In Vitro Anticancer & Cytotoxicity Screening (MTT Assay)

    This assay provides a quantitative measure of the compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this colorimetric assay.[4][6]

    Causality: We select a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) to assess both anticancer potential and general cytotoxicity. A significant difference in potency between cancer and normal cells indicates selective anticancer activity.

    Methodology:

    • Cell Seeding:

      • Culture selected cell lines in appropriate media (e.g., DMEM with 10% FBS).[1]

      • Trypsinize and count the cells. Ensure cell viability is >95% using trypan blue exclusion.

      • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

    • Compound Treatment:

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

      • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

      • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

      • Incubate for 48-72 hours.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

      • Add 10 µL of the MTT solution to each well.[7]

      • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.[11]

    • Solubilization and Absorbance Reading:

      • Carefully aspirate the medium from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

      • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[11]

    Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution Assay)

    This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

    Causality: We select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the compound's spectrum of activity. The use of cation-adjusted Mueller-Hinton Broth (caMHB) is critical as divalent cations can influence the activity of certain antimicrobial agents.

    Methodology:

    • Inoculum Preparation:

      • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute this suspension in caMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution:

      • In a 96-well microtiter plate, add 50 µL of caMHB to wells 2 through 12.

      • Prepare a stock solution of the test compound in DMSO. Dilute it in caMHB to four times the desired highest final concentration.

      • Add 100 µL of this diluted compound to well 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

      • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

    • Inoculation and Incubation:

      • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

      • Add 50 µL of sterile caMHB to well 12.

      • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Reading the MIC:

      • The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

    Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

    This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[10] Overproduction of NO is a hallmark of inflammation.[14] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[14]

    Causality: RAW 264.7 macrophages are a standard cell line for in vitro inflammation models. LPS, a component of Gram-negative bacteria cell walls, potently induces an inflammatory response, including the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[14] A compound's ability to reduce nitrite levels indicates potential anti-inflammatory activity. It is crucial to test for cytotoxicity in parallel to ensure that the observed NO reduction is not merely a result of cell death.[15]

    Methodology:

    • Cell Seeding:

      • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

      • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.[16]

      • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment and Stimulation:

      • Prepare serial dilutions of the test compound in DMEM at concentrations determined to be non-toxic from the MTT assay.

      • Remove the culture medium and treat the cells with 100 µL of medium containing the test compound for 1 hour. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

      • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

      • Incubate the plate for an additional 24 hours.[10]

    • Nitrite Measurement (Griess Assay):

      • After incubation, collect 50 µL of the culture supernatant from each well.

      • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm.[14]

    • Data Analysis:

      • Create a standard curve using known concentrations of sodium nitrite.

      • Calculate the nitrite concentration in each sample from the standard curve.

      • The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in Treated-Stimulated Cells / Nitrite in Untreated-Stimulated Cells)] * 100

      • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

    Data Presentation

    Quantitative data from these preliminary screens should be summarized in clear, structured tables for easy comparison and interpretation.

    Table 1: In Vitro Cytotoxicity (IC₅₀) of Test Compound

    Cell Line Type IC₅₀ (µM)
    MCF-7 Breast Cancer Value
    A549 Lung Cancer Value
    HCT116 Colon Cancer Value
    HEK293 Normal Kidney Value

    | Doxorubicin | Positive Control | Value |

    Table 2: Antimicrobial Activity (MIC) of Test Compound

    Microorganism Gram Stain MIC (µg/mL)
    Staphylococcus aureus Positive Value
    Escherichia coli Negative Value

    | Ciprofloxacin | Positive Control | Value |

    Table 3: Anti-inflammatory Activity (IC₅₀) of Test Compound

    Assay Cell Line IC₅₀ (µM)
    NO Inhibition RAW 264.7 Value

    | L-NAME | Positive Control | Value |

    Conclusion and Future Directions

    This guide provides a robust and scientifically grounded framework for the initial in vitro biological characterization of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. The successful execution of these assays will establish a foundational understanding of the compound's cytotoxic, antimicrobial, and anti-inflammatory potential.

    Positive results in any of these screens will warrant further investigation. For instance, promising and selective anticancer activity would lead to broader screening against a larger panel of cancer cell lines and subsequent mechanistic studies (e.g., cell cycle analysis, apoptosis assays, kinase inhibition profiling). Potent antimicrobial activity would necessitate testing against resistant strains and determining the mode of action. Significant anti-inflammatory effects would justify exploring the inhibition of other inflammatory mediators (e.g., prostaglandins, cytokines) and pathways (e.g., NF-κB, MAPK). The data generated from this preliminary screen will be pivotal in guiding the subsequent stages of drug discovery and development for this promising heterocyclic compound.

    References

    • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. [Link]

    • Gholivand, M. B., & Babanejad, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 249-258. [Link]

    • Chen, Y. S., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 529-540. [Link]

    • Bio-protocol. (2019). Anticancer assay (MTT). Bio-protocol, 9(22), e3432. [Link]

    • El-Sayed, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 715509. [Link]

    • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]

    • Abdel-Aziz, M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

    • Park, H. J., et al. (2015). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

    • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

    • Khan, I., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1302. [Link]

    • ResearchGate. (n.d.). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells and (b) corresponding cell viability assessed using MTT assay. [Link]

    • Sharma, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(3), 166-176. [Link]

    • Espinoza, J. L., et al. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 46(3), 889-894. [Link]

    • Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438-448. [Link]

    • Jenkins, S. G., et al. (2008). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 46(1), 253-257. [Link]

    • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. PSARJ, 6(3). [Link]

    Sources

    Exploratory

    An In-depth Technical Guide to Elucidating the Binding Affinity of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate to Target Proteins

    Foreword: Navigating the Uncharted Territory of a Novel Ligand In the landscape of drug discovery and molecular pharmacology, the journey of a novel chemical entity from synthesis to a potential therapeutic is both arduo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Foreword: Navigating the Uncharted Territory of a Novel Ligand

    In the landscape of drug discovery and molecular pharmacology, the journey of a novel chemical entity from synthesis to a potential therapeutic is both arduous and exhilarating. This guide focuses on a promising, yet under-characterized molecule: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate . While direct experimental data on its specific protein interactions remain to be published, its structural motifs—a pyrazole core, a furan moiety, and a carboxylate group—suggest a rich potential for biological activity. Pyrazole derivatives have been implicated in a wide array of therapeutic areas, from anticancer and antimicrobial to anti-inflammatory applications.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically sound approach to identify its protein targets and quantify the binding affinity. We will operate under a plausible hypothesis that, given the prevalence of pyrazole-containing compounds as kinase inhibitors[1], a primary target class for our investigation will be protein kinases, while also considering other potential targets such as cytochrome P450 enzymes[4] or even nucleic acids.[1][5]

    Part 1: The Strategic Framework for Target Identification and Affinity Determination

    Our approach is a multi-pronged strategy that integrates computational prediction with robust biophysical and biochemical validation. This ensures a comprehensive understanding of the molecule's interaction profile, mitigating the risk of misleading results and providing a solid foundation for further development.

    Caption: A logical workflow for identifying and characterizing the protein targets of a novel compound.

    Part 2: In-Silico Target Prediction - A Guided Search

    Before embarking on costly and time-consuming wet-lab experiments, a computational approach can provide valuable, testable hypotheses. This "in-silico" screening leverages the known chemical space of ligands and their protein targets to predict potential interactions for our novel molecule.

    Methodology: Reverse Docking and Pharmacophore Modeling
    • Ligand Preparation: The 3D structure of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is generated and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).

    • Database Selection: A library of protein structures, such as the Protein Data Bank (PDB), is utilized. For a more targeted approach, specialized databases of kinase inhibitors or other relevant protein families can be employed.

    • Reverse Docking: Instead of docking a library of compounds into a single target, we will dock our single compound into a library of potential protein targets. This is executed using software like AutoDock Vina or PyRx.[6][7] The output is a list of proteins ranked by their predicted binding energy (docking score) to our compound.

    • Pharmacophore Querying: A 3D pharmacophore model is generated from our molecule, highlighting its key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to search a database of protein structures to find targets with complementary features in their binding sites.

    Interpreting the In-Silico Data

    The results from these computational methods should be viewed as a prioritized list of potential targets, not a definitive answer. Proteins that appear consistently across different in-silico methods and have a plausible biological connection to the activities of similar pyrazole-furan compounds should be prioritized for experimental validation.

    In-Silico Method Principle Potential Targets for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Rationale
    Reverse Docking Predicts the binding energy of a ligand to multiple protein structures.Protein Kinases (e.g., EGFR, VEGFR-2), Cytochrome P450s, DNA GyrasePyrazole derivatives are known kinase inhibitors[1] and can interact with CYPs.[4] The planar structure could suggest DNA intercalation.[1][5]
    Pharmacophore Modeling Identifies proteins with binding sites complementary to the ligand's chemical features.Serotonin and Dopamine Receptors, various enzymes.The furan and pyrazole rings can participate in various non-covalent interactions common in receptor and enzyme binding pockets.[8]

    Part 3: Experimental Validation - From Initial Hit to Confirmed Interaction

    With a list of prioritized targets from our in-silico analysis, we now move to the laboratory to experimentally determine the binding affinity. A tiered approach is recommended, starting with high-throughput primary assays to identify initial "hits," followed by more detailed secondary and biophysical assays for confirmation and in-depth characterization.

    Primary Binding Assays: The First Litmus Test

    These assays are designed to be rapid and cost-effective, allowing for the screening of our compound against multiple potential targets.

    Experimental Protocol: Fluorescence Polarization (FP) Assay

    This technique is ideal for initial screening as it is a homogenous, solution-based assay that measures the disruption of a known fluorescent ligand-protein interaction.

    • Reagent Preparation:

      • Prepare a stock solution of the purified target protein.

      • Prepare a stock solution of a known fluorescent ligand (probe) for the target protein.

      • Prepare a serial dilution of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate.

    • Assay Procedure:

      • In a microplate, add the target protein and the fluorescent probe to each well.

      • Add the serially diluted test compound to the wells. Include positive (no compound) and negative (no protein) controls.

      • Incubate the plate to allow the binding to reach equilibrium.

      • Measure the fluorescence polarization using a suitable plate reader.

    • Data Analysis:

      • A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the protein's binding site.

      • Plot the change in polarization against the compound concentration and fit the data to a suitable binding model to determine the IC50 (the concentration of the compound that displaces 50% of the fluorescent probe).

    Caption: Workflow of a competitive Fluorescence Polarization assay.

    Secondary and Biophysical Assays: Confirmation and Deeper Insights

    Once initial hits are identified, orthogonal assays that rely on different physical principles are crucial for confirming the interaction and ruling out artifacts.

    1. Surface Plasmon Resonance (SPR): Real-time Kinetics

    SPR is a powerful label-free technology that provides real-time data on the association and dissociation of a ligand and an analyte, allowing for the determination of both binding affinity (KD) and kinetic rate constants (kon and koff).

    Experimental Protocol: SPR Analysis

    • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip.

    • Analyte Injection: Flow a series of concentrations of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate over the chip surface.

    • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte, in real-time. This generates a sensorgram.

    • Data Analysis: Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate the KD, kon, and koff.

    2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

    ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

    Experimental Protocol: ITC Analysis

    • Sample Preparation: Place the purified target protein in the sample cell and ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in the injection syringe.

    • Titration: Perform a series of small injections of the compound into the protein solution.

    • Heat Measurement: A sensitive calorimeter measures the minute heat changes associated with each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit this binding isotherm to a suitable model to determine the thermodynamic parameters.

    Quantitative Data Summary

    The data from these assays should be compiled into a clear, comparative table to provide a comprehensive overview of the binding characteristics.

    Parameter Fluorescence Polarization Surface Plasmon Resonance Isothermal Titration Calorimetry
    Measures Competitive displacement (IC50)Real-time association/dissociationHeat change upon binding
    Key Outputs IC50KD, kon, koffKD, n, ΔH, ΔS
    Compound Requirement LowModerateHigh
    Throughput HighMediumLow

    Part 4: Synthesis and Conclusion - Building a Coherent Narrative

    The culmination of this systematic approach is a detailed and reliable profile of the binding affinity of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. By integrating computational predictions with a tiered experimental strategy, we can confidently identify and characterize its interactions with protein targets.

    For instance, a strong correlation between a high in-silico docking score for a particular kinase, a low IC50 value in an FP assay, and a KD in the nanomolar range from SPR and ITC would provide compelling evidence for a specific and high-affinity interaction. The thermodynamic data from ITC would further elucidate the nature of the binding forces, guiding future structure-activity relationship (SAR) studies for lead optimization.

    This guide provides a robust framework for elucidating the molecular interactions of novel compounds. While the specific targets for ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate await discovery, the methodologies outlined herein represent the current best practices in the field, ensuring a scientifically rigorous and efficient path toward understanding its therapeutic potential.

    References

    • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. [Link]

    • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. [Link]

    • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

    • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. [Link]

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

    • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. [Link]

    • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

    • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? [Link]

    • A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3. [Link]

    • ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link]

    • In silico studies of novel pyrazole-furan and pyrazole-pyrrole carboxamide as fungicides against Sclerotinia sclerotiorum. [Link]

    • Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. [Link]

    • ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. [Link]

    • Synthesis, molecular docking and ADMET properties of ethyl 4-[3-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential antiparasitic agents. [Link]

    • in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus. [Link]

    • 3-(furan-2-yl)-1-methyl-1h-pyrazole-4-carboxylic acid. [Link]

    • Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate — Chemical Substance Information. [Link]

    • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

    • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

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    Foundational

    A Senior Application Scientist's Guide to the Computational Modeling of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals Foreword: From Scaffold to Strategy The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Foreword: From Scaffold to Strategy

    The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The specific scaffold, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, combines the favorable electronic and structural features of the pyrazole and furan rings, making it a particularly compelling starting point for novel therapeutic design.

    However, navigating the vast chemical space of possible derivatives to identify potent and selective candidates is a monumental task. This is where computational modeling transcends from a mere academic exercise to an indispensable strategic tool. By simulating molecular interactions and predicting properties, we can rationally design, screen, and optimize compounds in silico, dramatically accelerating the drug discovery pipeline and conserving valuable resources.[4] This guide provides a comprehensive, field-proven framework for applying core computational methodologies to this promising class of molecules. We will move beyond rote protocols to explore the causality behind each decision, ensuring a robust and validated computational strategy.

    The Quantum Mechanical Foundation: Understanding the Molecule Itself with Density Functional Theory (DFT)

    The Rationale: Before we can predict how a molecule interacts with a biological target, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to calculate the electronic structure of a molecule with high accuracy.[4] This provides foundational insights into molecular geometry, stability, and reactivity, which are critical for all subsequent modeling steps.[5][6][7] For instance, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict a molecule's chemical reactivity and kinetic stability.[6]

    Protocol 1: Standard DFT Geometry Optimization and Electronic Property Calculation

    This protocol outlines the steps for performing a standard DFT calculation to obtain an optimized molecular geometry and key electronic descriptors.

    • Structure Preparation:

      • Build the 3D structure of the ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate derivative using a molecular builder (e.g., Avogadro, ChemDraw).

      • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

    • Input File Generation:

      • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

      • Causality: The choice of functional and basis set is critical. The B3LYP functional combined with the 6-31G(d) or a larger basis set like 6-311G(d,p) offers a well-validated balance of computational cost and accuracy for organic molecules of this type.[5][6][7]

      • Specify the calculation type: Opt for geometry optimization followed by Freq for frequency analysis. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet state).

    • Execution and Analysis:

      • Run the calculation on a suitable workstation or high-performance computing cluster.

      • Analyze the output file to confirm successful convergence and the absence of imaginary frequencies.

      • Extract key data:

        • Optimized Cartesian coordinates.

        • Total electronic energy.

        • HOMO and LUMO energies.

        • Dipole moment.

        • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    Predicting Interactions: Molecular Docking with Target Proteins

    The Rationale: Molecular docking is a cornerstone of structure-based drug design. It predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy or docking score.[4][8] This allows us to screen large libraries of virtual compounds against a specific biological target, prioritizing those with the highest predicted affinity for synthesis and biological testing.[3][9][10] For pyrazole derivatives, this could involve docking against targets like protein kinases, cyclooxygenase (COX) enzymes, or bacterial proteins.[5][8][11]

    Workflow 1: Molecular Docking of Pyrazole Derivatives

    The following diagram and protocol illustrate a robust workflow for molecular docking.

    Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P1 1. Obtain Protein Structure (e.g., from PDB) P2 2. Prepare Receptor (Remove water, add hydrogens) P1->P2 D1 4. Define Binding Site (Grid Box Generation) P2->D1 L1 3. Prepare Ligand (DFT optimized geometry) L1->D1 D2 5. Execute Docking (e.g., AutoDock Vina) D1->D2 A1 6. Analyze Poses & Scores (Rank by binding energy) D2->A1 A2 7. Visualize Interactions (H-bonds, Pi-stacking) A1->A2 A3 8. Post-Docking Refinement (e.g., MD Simulation) A2->A3

    Caption: A validated workflow for molecular docking studies.

    Protocol 2: Step-by-Step Molecular Docking

    This protocol uses the widely accepted AutoDock suite as an example.

    • Receptor Preparation:

      • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

      • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and compute Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.

      • Save the prepared receptor in the required .pdbqt format.

    • Ligand Preparation:

      • Use the DFT-optimized structure of the pyrazole derivative from Protocol 1 as the starting point.

      • In AutoDock Tools, define the rotatable bonds and assign Gasteiger charges. The number of rotatable bonds directly impacts the conformational search space and, therefore, the computational time.

      • Save the prepared ligand in .pdbqt format.

    • Grid Box Definition:

      • Define a 3D grid box that encompasses the active site of the receptor. If a co-crystallized ligand is present in the original PDB file, centering the grid on its location is a reliable strategy.

      • Causality: The grid box size must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

    • Docking Execution:

      • Use a docking program like AutoDock Vina. Create a configuration file specifying the receptor, ligand, and grid box coordinates.

      • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true binding minimum but also increases the run time. A value of 8-10 is a common starting point.

    • Results Analysis:

      • Analyze the output file, which contains the predicted binding poses ranked by their docking score (binding affinity in kcal/mol).

      • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio).

      • Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the pyrazole derivative and the protein's active site residues. This analysis provides a rational explanation for the predicted binding affinity.

    Data Presentation: Docking Results

    Quantitative results from docking studies should be summarized for clear comparison.

    Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
    Lead-01 (Parent Scaffold)-7.5MET120, LEU178, PHE2101 (MET120)
    Deriv-02a 5'-chloro on furan-8.2MET120, LEU178, PHE2101 (MET120)
    Deriv-02b 4'-nitro on furan-6.9TYR118, LEU178, PHE2100

    Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

    The Rationale: QSAR modeling is a computational technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity. Once a robust QSAR model is developed and validated, it can be used to predict the activity of newly designed, not-yet-synthesized derivatives, guiding synthetic efforts toward the most promising candidates.[12][13][14]

    Workflow 2: QSAR Model Development and Validation

    QSAR_Workflow D1 1. Dataset Curation (Compounds with known activity) D2 2. Molecular Descriptor Calculation (2D/3D) D1->D2 D3 3. Data Splitting (Training Set / Test Set) D2->D3 M1 4. Model Generation (e.g., MLR, Random Forest) D3->M1 V1 5. Internal Validation (e.g., Leave-one-out) M1->V1 V2 6. External Validation (Predict Test Set activity) V1->V2 P1 7. Model Application (Predict activity of new compounds) V2->P1

    Caption: The systematic process for building and validating a QSAR model.

    Protocol 3: A Guide to Building a 2D-QSAR Model
    • Dataset Preparation:

      • Compile a dataset of furan-pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀ or EC₅₀ values).

      • Ensure the data is consistent and covers a significant range of activity values. Convert activity to a logarithmic scale (pIC₅₀) for a more normal distribution.

    • Descriptor Calculation:

      • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors using software like PaDEL-Descriptor or RDKit. These can include constitutional, topological, electronic, and physicochemical descriptors (e.g., molecular weight, LogP, TPSA).[12]

    • Data Division:

      • Rationally divide the dataset into a training set (typically ~80%) and a test set (~20%). The test set is sequestered and used only for the final validation of the model. This is the most critical step for ensuring the trustworthiness of the model.

    • Model Building and Internal Validation:

      • Using the training set, generate a mathematical model using methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines).[13]

      • Perform internal validation, commonly using the leave-one-out (LOO) cross-validation method. This generates the cross-validated correlation coefficient (q²), which is a measure of the model's predictive power. A q² > 0.5 is generally considered acceptable.

    • External Validation:

      • Use the generated model to predict the pIC₅₀ values of the compounds in the external test set.

      • Calculate the predictive correlation coefficient (r²_pred) between the predicted and experimental activities. An r²_pred > 0.6 is indicative of a robust and predictive model.

    Data Presentation: QSAR Model Statistics
    ParameterDescriptionValueInterpretation
    n Number of compounds in the training set40Dataset size
    Coefficient of determination0.85Goodness of fit
    Cross-validated r² (Leave-one-out)0.78Good internal predictivity
    r²_pred Predictive r² for the external test set (n=10)0.81Strong external predictive power

    Advanced Methods: Pharmacophore Modeling and Molecular Dynamics

    The Rationale: While docking and QSAR are powerful, other methods provide complementary insights.

    • Pharmacophore Modeling: This technique identifies the 3D spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific receptor.[15][16][17] A validated pharmacophore model can be used as a 3D query to rapidly screen millions of compounds in a database to find novel scaffolds.[17]

    • Molecular Dynamics (MD) Simulations: Docking provides a static snapshot of the binding event. MD simulations introduce temperature and time, allowing us to observe the dynamic behavior of the ligand-protein complex.[4] This is invaluable for assessing the stability of a predicted binding pose, understanding how water molecules mediate interactions, and calculating more accurate binding free energies.[5]

    Integrated Strategy: A Unified Approach

    The true power of computational modeling lies not in the individual application of these techniques, but in their integrated use. A typical project might start with pharmacophore modeling or docking to identify initial hits. The electronic properties of these hits would be analyzed using DFT. Promising candidates would then be used to build a QSAR model, which in turn would guide the design of new derivatives. The binding modes of the most promising designed compounds would then be validated and refined using MD simulations. This iterative cycle of design, prediction, and refinement is the hallmark of modern computational drug discovery.

    Conclusion

    The computational modeling of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate derivatives offers a powerful, rational pathway to accelerate the discovery of novel therapeutic agents. By leveraging a suite of validated techniques from quantum mechanics to statistical modeling and dynamic simulations, researchers can gain deep insights into structure-activity relationships, prioritize synthetic efforts, and ultimately increase the probability of success in the complex journey of drug development. The methodologies and workflows presented in this guide provide a robust framework for any scientist looking to apply these powerful tools to this promising class of molecules.

    References

    • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
    • Synthesis, characterization and DFT study of a new family of pyrazole deriv
    • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
    • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413.
    • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
    • Czaja, K., et al. (2020). DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. SciSpace.
    • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Scitech Journals.
    • Alam, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60.
    • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. (2023). Juniper Publishers.
    • El-Sayed, A. M., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemical Biodiversity, 22(9).
    • Wang, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
    • Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. (n.d.). Research Journal of Pharmacy and Technology.
    • Pharmacophore-guided machine learning and molecular simulations of pyrazole-imine ligands targeting estrogen receptor alpha. (n.d.).
    • Al-Suhaibani, S. S., & Al-Salahi, R. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18897.
    • Fahim, A. M., et al. (2018). Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. European Journal of Chemistry, 9(1), 30-38.
    • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. (2024). PMC.
    • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applic
    • Jana, S. B., et al. (2024).
    • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia.
    • Paul, A., & Pillai, A. K. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 95(5), 503-519.
    • QSAR and Molecular Docking Studies of Pyrazolyl- thiazolinone Derivatives as Antitumor Activity. (n.d.). IJSDR.
    • Fodili, M., et al. (2018).
    • Fodili, M., et al. (2018).

    Sources

    Exploratory

    ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate pharmacokinetics and bioavailability

    An In-depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Profiling of Novel Heterocyclic Compounds: A Case Study for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Abstract The journey...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Profiling of Novel Heterocyclic Compounds: A Case Study for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Abstract

    The journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and bioavailability assessment of novel small molecules, using the hypothetical compound ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate as a case study. As no public data exists for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical in vitro and in vivo studies necessary to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We will delve into the scientific rationale behind each experimental choice, present detailed, step-by-step protocols, and offer insights into the interpretation of the resulting data, all grounded in authoritative regulatory and scientific standards.

    Introduction: The Critical Role of Early PK/ADME Assessment

    The high attrition rate of drug candidates in clinical development is often attributed to suboptimal pharmacokinetic properties. A compound's efficacy and safety are intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target accumulation and toxicity. Therefore, a robust and early characterization of a compound's ADME profile is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.

    This guide will systematically walk through the essential studies required to build a comprehensive pharmacokinetic profile for a novel pyrazole-furan derivative, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. The principles and methodologies described herein are broadly applicable to other novel small molecule entities.

    Physicochemical Characterization: The Foundation of Pharmacokinetics

    Before initiating any biological assays, a thorough understanding of the compound's fundamental physicochemical properties is essential, as these properties heavily influence its ADME profile.

    Key Parameters and Their Significance
    ParameterExperimental MethodSignificance for Pharmacokinetics
    Solubility Kinetic or thermodynamic solubility assays (e.g., using HPLC-UV)Poor aqueous solubility can limit oral absorption and lead to challenges in formulation for intravenous administration.
    Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and metabolic clearance. A LogP between 1 and 3 is often considered optimal for oral drugs.
    pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the compound at different physiological pH values, which affects its solubility and ability to cross biological membranes.

    In Vitro ADME Profiling: Predicting In Vivo Behavior

    In vitro assays provide a high-throughput and cost-effective means to predict a compound's in vivo pharmacokinetic properties, allowing for early identification and optimization of promising candidates.

    Metabolic Stability Assessment

    The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These assays evaluate the rate at which the compound is metabolized by drug-metabolizing enzymes.

    3.1.1 Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).

    • Cofactor Addition: Prepare a solution of the NADPH regenerating system (e.g., G6P, G6PDH, NADP+) and add it to the microsomal suspension.

    • Initiation of Reaction: Add the test compound (e.g., ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, typically at 1 µM) to the microsome-cofactor mixture and incubate at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Thaw Liver Microsomes C Add Test Compound (1µM) to Microsomes + NADPH A->C B Prepare NADPH Regenerating System B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Acetonitrile + Internal Std. E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate In Vitro t½ and Intrinsic Clearance H->I

    Caption: Workflow for a liver microsomal stability assay.

    Plasma Protein Binding (PPB)

    The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and clearance. Only the unbound fraction is pharmacologically active and available to be metabolized or excreted.

    3.2.1 Experimental Protocol: Equilibrium Dialysis

    • Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane.

    • Chamber Loading: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

    • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium to be reached.

    • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers and determine the concentration of the test compound in each using LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    Cytochrome P450 (CYP) Inhibition Assay

    This assay is crucial for assessing the potential for drug-drug interactions. It determines whether the test compound can inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

    3.3.1 Experimental Protocol: Fluorometric Inhibition Assay

    • Reagents: Use human liver microsomes, a specific fluorescent probe substrate for each CYP isoform, and the test compound at various concentrations.

    • Reaction: Incubate the microsomes, probe substrate, and test compound. Initiate the reaction by adding the NADPH regenerating system.

    • Detection: Monitor the formation of the fluorescent metabolite over time using a plate reader.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

    In Vivo Pharmacokinetic Studies: The Whole-System View

    In vivo studies in animal models (typically rodents, such as mice or rats) are essential to understand how the compound behaves in a complete biological system. These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life.

    Study Design and Execution

    A typical preclinical PK study involves administering the compound to a cohort of animals via both intravenous (IV) and oral (PO) routes.

    4.1.1 Experimental Protocol: Rodent PK Study

    • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week.

    • Dose Formulation: Prepare a solution of the test compound for IV administration (e.g., in saline with a co-solvent like DMSO) and a suspension or solution for PO administration (e.g., in a vehicle like 0.5% methylcellulose).

    • Dosing:

      • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

      • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    G cluster_prep Preparation cluster_dosing Dosing (Single Dose) cluster_sampling Sampling & Processing cluster_analysis Analysis A Acclimate Rodents B Prepare IV and PO Dose Formulations A->B C Group 1: Intravenous (IV) (e.g., 1 mg/kg) B->C D Group 2: Oral (PO) (e.g., 10 mg/kg) B->D E Serial Blood Sampling (e.g., 0.083 to 24h) C->E D->E F Centrifuge to Isolate Plasma E->F G Store Plasma at -80°C F->G H Quantify Drug Concentration by LC-MS/MS G->H I Pharmacokinetic Data Analysis H->I

    Caption: Workflow for an in vivo rodent pharmacokinetic study.

    Data Analysis and Interpretation

    The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

    Key Pharmacokinetic Parameters
    ParameterDescriptionHow It's CalculatedSignificance
    Cmax Maximum observed plasma concentrationDirectly from the concentration-time dataIndicates the rate and extent of absorption.
    Tmax Time to reach CmaxDirectly from the concentration-time dataProvides information on the rate of absorption.
    AUC Area under the plasma concentration-time curveCalculated using the linear trapezoidal ruleRepresents the total systemic exposure to the drug.
    Elimination half-life0.693 / kz (where kz is the elimination rate constant)The time it takes for the plasma concentration to decrease by half.
    CL ClearanceDoseIV / AUCIVThe volume of plasma cleared of the drug per unit of time.
    Vdss Volume of distribution at steady stateCalculated from the IV dataIndicates the extent of drug distribution into tissues.
    F (%) Absolute Oral Bioavailability(AUCPO / AUCIV) * (DoseIV / DosePO) * 100The fraction of the orally administered dose that reaches systemic circulation.

    Conclusion: Synthesizing the Data for a Go/No-Go Decision

    The comprehensive dataset generated from these studies provides a holistic view of the pharmacokinetic profile of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. A desirable candidate for further development would ideally exhibit:

    • High oral bioavailability (F > 30%).

    • A half-life that supports the intended dosing regimen (e.g., once or twice daily).

    • Low to moderate clearance to avoid rapid elimination.

    • No significant inhibition of major CYP enzymes to minimize the risk of drug-drug interactions.

    By following the structured approach outlined in this guide, researchers can efficiently and robustly characterize the pharmacokinetic properties of novel chemical entities, enabling data-driven decisions in the critical early stages of drug discovery.

    References

    • Title: Pharmacokinetics, Pharmacodynamics, and Drug Metabolism Source: SpringerLink URL: [Link]

    • Title: The Rule of 5 Source: Wiley Online Library URL: [Link]

    • Title: In vitro-in vivo extrapolation of metabolic clearance—why, when and how Source: British Journal of Clinical Pharmacology URL: [Link]

    • Title: Bioavailability and Bioequivalence: An FDA Regulatory Overview Source: U.S. Food and Drug Administration URL: [Link]

    Protocols & Analytical Methods

    Method

    Synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Detailed Protocol for Researchers

    This comprehensive guide details a robust and reproducible protocol for the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This comprehensive guide details a robust and reproducible protocol for the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure known for a wide array of pharmacological activities, and its functionalization with a furan moiety can further modulate its biological profile.[1][2][3] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into process optimization and characterization.

    Introduction

    The pyrazole ring system is a cornerstone in the development of therapeutic agents, with prominent examples including the anti-inflammatory drug celecoxib.[1] The incorporation of various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The furan ring, another important pharmacophore, is present in numerous natural products and synthetic drugs. The target molecule, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, combines these two key heterocyclic systems, making it a valuable building block for the synthesis of novel bioactive compounds.

    The synthetic strategy outlined herein is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3][4] This approach is widely utilized for its reliability and versatility in generating a diverse range of substituted pyrazoles.

    Synthetic Strategy Overview

    The synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate will be achieved in a two-step sequence. The first step involves the synthesis of a key intermediate, ethyl 2-(ethoxymethylene)-3-(furan-2-yl)-3-oxopropanoate, via the reaction of ethyl 3-(furan-2-yl)-3-oxopropanoate with triethyl orthoformate. The second step is the crucial cyclocondensation reaction of this intermediate with methylhydrazine to form the desired pyrazole ring system.

    Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A Ethyl 3-(furan-2-yl)-3-oxopropanoate D Ethyl 2-(ethoxymethylene)-3-(furan-2-yl)-3-oxopropanoate A->D Reaction B Triethyl orthoformate B->D C Acetic anhydride C->D F Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate D->F Cyclocondensation E Methylhydrazine E->F

    Figure 1: A diagram illustrating the two-step synthetic pathway to the target compound.

    Materials and Equipment

    Reagents and Solvents
    Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
    Ethyl 3-(furan-2-yl)-3-oxopropanoateC₉H₁₀O₄182.17≥98%Commercially Available
    Triethyl orthoformateC₇H₁₆O₃148.20≥98%Commercially Available
    Acetic anhydrideC₄H₆O₃102.09≥99%Commercially Available
    MethylhydrazineCH₆N₂46.07≥98%Commercially Available
    EthanolC₂H₅OH46.07AnhydrousCommercially Available
    Diethyl ether(C₂H₅)₂O74.12AnhydrousCommercially Available
    HexaneC₆H₁₄86.18HPLC GradeCommercially Available
    Ethyl acetateC₄H₈O₂88.11HPLC GradeCommercially Available
    Sodium sulfate (anhydrous)Na₂SO₄142.04ACS GradeCommercially Available
    Glacial acetic acidCH₃COOH60.05ACS GradeCommercially Available
    Equipment
    • Round-bottom flasks (various sizes)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Dropping funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass funnel and filter paper

    • Ice bath

    • Standard laboratory glassware

    Experimental Protocol

    Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-(furan-2-yl)-3-oxopropanoate

    This step involves the formation of an enol ether, which serves as a key precursor for the subsequent cyclization. Triethyl orthoformate acts as the source of the ethoxymethylene group, and acetic anhydride is used to drive the reaction to completion by removing the ethanol byproduct.

    Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-(furan-2-yl)-3-oxopropanoate (18.2 g, 0.1 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.2 mol).

    • Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 3 hours.

    • Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the volatile components (excess reagents and byproducts) under reduced pressure using a rotary evaporator. The residue will be the crude ethyl 2-(ethoxymethylene)-3-(furan-2-yl)-3-oxopropanoate, which can be used in the next step without further purification.

    Step 2: Synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    This is the core cyclocondensation step where the pyrazole ring is formed. Methylhydrazine acts as the binucleophile, attacking the two electrophilic centers of the intermediate synthesized in Step 1. The reaction is typically regioselective due to the electronic and steric nature of the intermediate.

    Procedure:

    • Dissolve the crude ethyl 2-(ethoxymethylene)-3-(furan-2-yl)-3-oxopropanoate from Step 1 in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of methylhydrazine (4.6 g, 0.1 mol) in 20 mL of anhydrous ethanol dropwise to the cooled solution over a period of 30 minutes. A slight exotherm may be observed.

    • After the addition is complete, add a few drops of glacial acetic acid to catalyze the cyclization.[1]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress by TLC (eluent: 2:1 hexane/ethyl acetate). The disappearance of the intermediate and the appearance of a new product spot indicate the completion of the reaction.

    • Once the reaction is complete, pour the mixture into 300 mL of ice-cold water with gentle stirring.

    • A solid precipitate of the crude product should form. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Collect the solid product by vacuum filtration, wash it with cold water, and air-dry. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate.

    Characterization

    The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the presence of all expected protons and their chemical environments.

    • ¹³C NMR: To verify the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Melting Point: To assess the purity of the crystalline product.

    Troubleshooting and Optimization

    • Low Yield in Step 1: Ensure anhydrous conditions, as moisture can hydrolyze the reagents. The reaction temperature and time can be optimized.

    • Formation of Regioisomers in Step 2: While the reaction is expected to be highly regioselective, the formation of the isomeric ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is possible. The ratio of isomers can be influenced by the solvent and reaction temperature.[5] Careful purification by column chromatography may be necessary to separate the isomers.

    • Microwave-Assisted Synthesis: For a more rapid and potentially higher-yielding synthesis in Step 2, microwave irradiation can be employed.[1][6] Typical conditions would involve heating the reaction mixture in a sealed microwave vial at a constant temperature (e.g., 150 °C) for a shorter duration (e.g., 5-15 minutes).[1]

    Safety Precautions

    • All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

    • Acetic anhydride is corrosive and a lachrymator.

    • The reactions may be exothermic; ensure proper temperature control.

    Conclusion

    This application note provides a detailed and practical guide for the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. By following this protocol, researchers in academia and the pharmaceutical industry can reliably produce this valuable heterocyclic building block for further chemical exploration and drug development programs. The principles and techniques described are broadly applicable to the synthesis of other substituted pyrazole derivatives.

    References

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

    • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Ovid. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

    • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

    • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. [Link]

    • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters. [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

    • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

    Sources

    Application

    Application Note: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate as a Privileged Precursor in Targeted Drug Discovery

    Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary & Structural Rationale In mode...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

    Executive Summary & Structural Rationale

    In modern medicinal chemistry, the rational design of targeted therapeutics heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7) is a highly versatile building block utilized extensively in the discovery of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and anti-infective agents [1].

    As a Senior Application Scientist, I select this specific precursor for library generation due to its distinct stereoelectronic profile, which provides several causal advantages in drug design:

    • The Pyrazole Core: Acts as a robust hydrogen bond donor/acceptor system. In kinase drug discovery, it effectively mimics the adenine ring of ATP, serving as a critical hinge-binding motif[2].

    • The 1-Methyl Substitution: Locks the pyrazole ring into a single tautomeric state. This reduces the entropic penalty upon target binding and improves the overall lipophilicity and membrane permeability of the downstream leads.

    • The Furan-2-yl Moiety: Projects into the hydrophobic pocket adjacent to the ATP-binding site. The electron-rich furan ring enables favorable π−π stacking interactions with aromatic amino acid residues, while its oxygen atom can participate in weak, dipole-directed interactions.

    • The Ethyl Ester: Serves as a stable, lipophilic protecting group during upstream synthesis and storage. It is readily saponified to yield the active carboxylic acid (CAS: 1152509-87-9) for subsequent high-throughput amide coupling [1].

    Derivatization Workflow and Chemical Logic

    To utilize this precursor in a drug discovery screening campaign, the ethyl ester must first be converted into an active carboxylic acid, followed by diversification via amide coupling with a library of primary and secondary amines.

    Workflow A Ethyl 3-(furan-2-yl)-1-methyl -1H-pyrazole-4-carboxylate (Ester Precursor) B Saponification (LiOH, THF/H2O, 40°C) A->B Base Hydrolysis C 3-(furan-2-yl)-1-methyl -1H-pyrazole-4-carboxylic acid (Active Intermediate) B->C Acidification (HCl) D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E Target Library (Lead Compounds) D->E Diversification

    Caption: Workflow for the derivatization of the pyrazole-furan precursor into a target compound library.

    Protocol 1: Saponification to 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

    Causality Check: Lithium hydroxide (LiOH) in a Tetrahydrofuran/Water (THF/H 2​ O) mixture is specifically chosen over NaOH/Methanol. This prevents unwanted transesterification and ensures complete cleavage under mild thermal conditions (40°C), which protects the electron-rich furan ring from oxidative degradation.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 10.0 mmol of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in 30 mL of THF in a 100 mL round-bottom flask.

    • Base Addition: Add a solution of LiOH·H 2​ O (30.0 mmol, 3.0 eq) dissolved in 10 mL of deionized water.

    • Reaction & Self-Validation: Stir the biphasic mixture at 40°C. QC Step: Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the precursor peak (m/z ~221 [M+H] + ) disappears and the acid peak (m/z ~193 [M+H] + ) dominates.

    • Workup: Remove THF under reduced pressure. Dilute the aqueous residue with 20 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted organic impurities.

    • Precipitation: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. The product will precipitate as a white/off-white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Protocol 2: High-Throughput Amide Coupling (Library Generation)

    Causality Check: HATU is selected as the coupling reagent because it is highly efficient for sterically hindered or electron-deficient amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate.

    Step-by-Step Methodology:

    • Activation: In a 96-well deep-well block, add 0.1 mmol of the carboxylic acid intermediate to each well. Add 0.12 mmol of HATU and 1.0 mL of anhydrous DMF.

    • Base Addition: Add 0.3 mmol (3.0 eq) of DIPEA to each well. Agitate for 15 minutes at room temperature to form the active OAt-ester.

    • Diversification: Add 0.12 mmol of the respective amine (from the screening library) to each well. Seal the block and shake at room temperature for 12 hours.

    • Purification (Self-Validating): Filter the crude mixtures and purify via preparative HPLC. QC Step: Only accept fractions demonstrating >95% purity by UV (254 nm) and confirming the target mass via MS.

    Quantitative Data & Physicochemical Properties

    To ensure the synthesized library adheres to Lipinski's Rule of Five for oral bioavailability, the physicochemical properties of the precursor and its intermediate must be strictly monitored.

    Table 1: Physicochemical Properties of the Precursor and Acid Intermediate

    PropertyEthyl Ester PrecursorCarboxylic Acid Intermediate [1]
    CAS Number 1245106-77-71152509-87-9
    Molecular Formula C 11​ H 12​ N 2​ O 3​ C 9​ H 8​ N 2​ O 3​
    Molecular Weight 220.23 g/mol 192.05 g/mol
    Monoisotopic Mass 220.08 g/mol 192.05 g/mol
    Hydrogen Bond Donors 01
    Hydrogen Bond Acceptors 44
    Predicted CCS (Ų) N/A136.1 ([M+H] + )

    Table 2: Representative High-Throughput Amide Coupling Optimization Data

    Coupling ReagentBaseSolventTime (h)Avg. Yield (%)Purity (% UV)
    EDC/HOBtTEADCM2462%>90%
    T3PPyridineEtOAc1875%>92%
    HATU DIPEA DMF 12 94% >95%

    Note: HATU/DIPEA in DMF provides the highest yield and purity, validating the choices made in Protocol 2.

    Biological Application: Kinase Inhibition Assays

    Derivatives of the 1-methyl-1H-pyrazole-4-carboxamide scaffold are frequently identified as potent inhibitors of the Janus Kinase (JAK) family, which are critical targets in oncology and autoimmune diseases [2].

    Pathway Cytokine Cytokine Signal Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target Enzyme) Receptor->JAK Activates STAT STAT Protein Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrazole-Furan Amide Derivative Inhibitor->JAK ATP-Competitive Inhibition Transcription Gene Transcription (Proliferation/Inflammation) STAT->Transcription Translocates to Nucleus

    Caption: Mechanism of action for pyrazole-furan derivatives inhibiting the JAK-STAT signaling pathway.

    Protocol 3: TR-FRET Biochemical Kinase Assay

    Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for primary screening because the time-delay measurement eliminates short-lived background autofluorescence from the small-molecule library, ensuring a high signal-to-noise ratio.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Compound Plating: Dispense 100 nL of the pyrazole-furan amide library (in 100% DMSO) into a 384-well low-volume proxiplate.

    • Enzyme Addition: Add 5 µL of recombinant JAK enzyme (e.g., JAK2) diluted in Kinase Buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

    • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the Km​ concentration) and the specific ULight-labeled peptide substrate.

    • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

    • Detection: Add 10 µL of Europium-anti-phospho-substrate antibody in EDTA-containing stop buffer. Incubate for 60 minutes.

    • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC 50​ values using a 4-parameter logistic curve fit.

    References

    • PubChem Compound Summary for CID 42281964, 3-(furan-2-yl)-1-methyl-1h-pyrazole-4-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

    Method

    The Strategic Utility of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in the Synthesis of Fused Heterocyclic Systems

    Introduction: A Privileged Scaffold in Modern Drug Discovery The convergence of pyrazole and furan moieties within a single molecular framework presents a compelling synthetic platform for the generation of novel heteroc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Privileged Scaffold in Modern Drug Discovery

    The convergence of pyrazole and furan moieties within a single molecular framework presents a compelling synthetic platform for the generation of novel heterocyclic compounds. Both pyrazole and furan are considered "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] Similarly, the furan ring is a key component in numerous therapeutic agents and natural products, contributing to their biological efficacy.[4] Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a versatile building block that combines these two important pharmacophores, offering multiple reactive sites for the construction of complex, fused heterocyclic systems of significant interest to drug development professionals.

    This technical guide provides an in-depth exploration of the applications of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in heterocyclic synthesis. We will delve into its reactivity, providing detailed protocols for its transformation into valuable intermediates and subsequent elaboration into fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Furthermore, we will explore the potential of the furan moiety to participate in cycloaddition reactions, expanding the synthetic utility of this scaffold.

    Reactivity and Synthetic Potential

    The synthetic utility of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is primarily centered around two key reactive sites: the ethyl ester at the C-4 position of the pyrazole ring and the furan ring itself.

    • Transformations at the C-4 Position: The ethyl ester is a versatile handle for introducing a variety of functional groups. Most notably, its conversion to an amino group via a multi-step sequence unlocks the potential for constructing fused heterocyclic systems. This transformation is paramount as 5-aminopyrazoles are extensively used precursors for the synthesis of a wide range of fused pyrazoloazines with significant medicinal applications.[1]

    • Reactions of the Furan Ring: The furan ring can act as a diene in Diels-Alder reactions, providing a powerful method for the construction of oxabicyclic systems.[3] This reactivity opens up avenues for the synthesis of complex, three-dimensional scaffolds.

    The following sections will provide detailed protocols for exploiting these reactive sites.

    Protocol I: Synthesis of 5-Amino-3-(furan-2-yl)-1-methyl-1H-pyrazole: A Key Intermediate for Fused Systems

    The conversion of the C-4 ethyl ester to a C-4 amino group is a critical transformation that dramatically enhances the synthetic value of the starting material. This is achieved through a three-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, conversion of the acid to an acyl azide, and subsequent Curtius rearrangement to the amine.

    G start Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate acid 3-(Furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylic acid start->acid 1. NaOH, EtOH/H₂O 2. HCl azide 3-(Furan-2-yl)-1-methyl- 1H-pyrazole-4-carbonyl azide acid->azide 1. SOCl₂, cat. DMF 2. NaN₃, Acetone/H₂O amine 5-Amino-3-(furan-2-yl)-1-methyl- 1H-pyrazole azide->amine 1. Toluene, Δ 2. HCl (aq)

    Caption: Synthetic pathway to 5-amino-3-(furan-2-yl)-1-methyl-1H-pyrazole.

    Step 1: Hydrolysis to 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

    Rationale: The initial step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that prepares the molecule for the subsequent Curtius rearrangement.

    Protocol:

    • To a solution of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

    Step 2: Formation of 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbonyl azide

    Rationale: The carboxylic acid is converted to an acyl azide, the immediate precursor for the Curtius rearrangement. This is typically achieved by first forming the acyl chloride, followed by reaction with sodium azide.

    Protocol:

    • Suspend the carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours, then cool to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in acetone and add this solution dropwise to a cooled (0 °C) aqueous solution of sodium azide (1.5 eq).

    • Stir the mixture vigorously for 1 hour at 0 °C.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care and not isolated in large quantities. It is often preferable to use them immediately in the next step.

    Step 3: Curtius Rearrangement to 5-Amino-3-(furan-2-yl)-1-methyl-1H-pyrazole

    Rationale: The Curtius rearrangement involves the thermal decomposition of the acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[2][5] This reaction proceeds with the loss of nitrogen gas.

    Protocol:

    • Dissolve the crude acyl azide in anhydrous toluene.

    • Heat the solution to reflux until the evolution of nitrogen gas ceases (typically 1-3 hours).

    • Cool the reaction mixture and add 6M HCl.

    • Reflux the biphasic mixture for 2-4 hours to hydrolyze the intermediate isocyanate.

    • Cool the reaction to room temperature, separate the aqueous layer, and wash the organic layer with water.

    • Basify the combined aqueous layers with concentrated sodium hydroxide solution until pH > 10.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 5-aminopyrazole.

    Protocol II: Synthesis of Pyrazolo[3,4-d]pyrimidines

    With the key 5-aminopyrazole intermediate in hand, a variety of fused heterocyclic systems can be accessed. Pyrazolo[3,4-d]pyrimidines are a particularly important class of compounds with a wide range of biological activities.[6]

    G start 5-Amino-3-(furan-2-yl)- 1-methyl-1H-pyrazole intermediate Formamidine Intermediate start->intermediate Triethyl orthoformate, Ac₂O, Δ product 3-(Furan-2-yl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine intermediate->product NH₃, EtOH, Δ

    Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

    Rationale: A common method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the condensation of a 5-aminopyrazole with a one-carbon synthon, such as triethyl orthoformate, followed by cyclization with an amine source.

    Protocol:

    • A mixture of 5-amino-3-(furan-2-yl)-1-methyl-1H-pyrazole (1.0 eq), triethyl orthoformate (3.0 eq), and acetic anhydride (1.5 eq) is heated at reflux for 4-6 hours.

    • The volatile components are removed under reduced pressure.

    • The crude intermediate is dissolved in ethanol, and a solution of ammonia in ethanol is added.

    • The mixture is heated in a sealed tube at 120-140 °C for 12-18 hours.

    • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine.

    Protocol III: Synthesis of Pyrazolo[3,4-b]pyridines

    Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological relevance.[7] Their synthesis can be achieved from 5-aminopyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.

    G cluster_0 start 5-Amino-3-(furan-2-yl)- 1-methyl-1H-pyrazole product Substituted 3-(Furan-2-yl)-1-methyl- 1H-pyrazolo[3,4-b]pyridine start->product start->product AcOH, Δ diketone 1,3-Diketone (e.g., Acetylacetone) diketone->product

    Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

    Rationale: The Friedländer annulation and related reactions provide a straightforward route to the pyrazolo[3,4-b]pyridine scaffold from 5-aminopyrazoles and β-dicarbonyl compounds.

    Protocol:

    • A solution of 5-amino-3-(furan-2-yl)-1-methyl-1H-pyrazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in glacial acetic acid is heated at reflux for 6-12 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[3,4-b]pyridine.

    Protocol IV: Diels-Alder Reaction of the Furan Moiety

    The furan ring in the title compound can participate as a diene in [4+2] cycloaddition reactions, offering a pathway to complex polycyclic structures.

    G cluster_0 start Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate product Diels-Alder Adduct start->product start->product Toluene, Δ dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->product

    Caption: Diels-Alder reaction of the furan-pyrazole scaffold.

    Rationale: The Diels-Alder reaction provides a powerful tool for the stereocontrolled synthesis of six-membered rings. The reaction of the furan moiety with a dienophile, such as N-phenylmaleimide, yields an oxabicyclo[2.2.1]heptene derivative.[4]

    Protocol:

    • A solution of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and N-phenylmaleimide (1.2 eq) in toluene is heated at reflux for 24-48 hours in a sealed tube.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct. The endo/exo selectivity will depend on the specific reaction conditions.

    Data Summary

    Protocol Starting Material Key Reagents Product Class Potential Applications
    IEthyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylateNaOH, SOCl₂, NaN₃, Toluene5-AminopyrazolePrecursor for fused heterocycles
    II5-Amino-3-(furan-2-yl)-1-methyl-1H-pyrazoleTriethyl orthoformate, NH₃Pyrazolo[3,4-d]pyrimidineMedicinal Chemistry (e.g., kinase inhibitors)
    III5-Amino-3-(furan-2-yl)-1-methyl-1H-pyrazole1,3-Diketones, AcOHPyrazolo[3,4-b]pyridineMedicinal Chemistry (e.g., CNS agents)
    IVEthyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylateDienophiles (e.g., N-Phenylmaleimide)Oxabicyclo[2.2.1]hepteneComplex molecule synthesis, materials science

    Conclusion

    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic manipulation of its ester functionality provides access to key 5-aminopyrazole intermediates, which are foundational for the construction of medicinally relevant fused systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Furthermore, the inherent reactivity of the furan ring in Diels-Alder cycloadditions expands the synthetic possibilities, enabling the creation of complex, three-dimensional molecular architectures. The protocols detailed in this guide offer researchers and drug development professionals a solid foundation for exploring the rich chemistry of this promising scaffold.

    References

    • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(2), 225-258. Available from: [Link]

    • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2015). Molecules, 20(5), 8395-8408. Available from: [Link]

    • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6381. Available from: [Link]

    • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 779-789. Available from: [Link]

    • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (2007). E-Journal of Chemistry, 4(2), 225-229. Available from: [Link]

    • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2016). RSC Advances, 6(10), 8323-8330. Available from: [Link]

    • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2015). ResearchGate. Available from: [Link]

    • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 779-789. Available from: [Link]

    • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). ResearchGate. Available from: [Link]

    • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. (2010). Organic Letters, 12(20), 4644-4647. Available from: [Link]

    • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. (2010). Organic Chemistry Portal. Available from: [Link]

    • Curtius rearrangement. (2023). Wikipedia. Available from: [Link]

    • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Available from: [Link]

    • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 273-276. Available from: [Link]

    • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2016). Chemical Reviews, 116(10), 5947-6010. Available from: [Link]

    Sources

    Application

    Application Note: Regioselective Functionalization of the Furan Ring in Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Executive Summary & Structural Rationale Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7) is a highly versatile, commercially available bifunctional building block utilized in modern drug disco...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7) is a highly versatile, commercially available bifunctional building block utilized in modern drug discovery[1]. The molecule presents a unique chemoselectivity challenge: it contains both an electron-deficient pyrazole core and an electron-rich furan appendage.

    Because the pyrazole ring is deactivated by the electron-withdrawing ethyl ester at the C4 position, its C5-H bond is relatively inert to electrophilic attack. Conversely, the furan ring is highly nucleophilic. For furan derivatives, the C5' position (alpha to the oxygen atom and opposite to the pyrazole attachment) is the most kinetically and thermodynamically favored site for functionalization due to electronic activation by the heteroatom and minimal steric hindrance[2].

    This application note details two highly reliable, self-validating strategies for functionalizing the furan C5' position:

    • Electrophilic Bromination: A robust method to install a halogen handle for downstream cross-coupling[3].

    • Direct Palladium-Catalyzed C-H Arylation: A modern, atom-economical approach that bypasses pre-functionalization to directly yield extended biaryl systems[4].

    Mechanistic Pathways

    Electrophilic Aromatic Substitution (EAS)

    Bromination of the furan ring proceeds via a classic EAS mechanism. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures the formation of a stabilized Wheland intermediate (bromonium ion) at the C5' position[3]. By conducting the reaction in the dark, homolytic cleavage of the N-Br bond is prevented, effectively shutting down radical-mediated side reactions that could otherwise target the N-methyl or ethyl ester groups.

    Concerted Metalation-Deprotonation (CMD)

    Direct C-H arylation offers a highly sustainable alternative to traditional Suzuki or Stille couplings by avoiding the need for pre-halogenated furan intermediates[4]. The reaction utilizes a Palladium(II) precatalyst and a pivalate base. The bulky pivalate anion acts as an internal proton shuttle in the CMD transition state, drastically lowering the activation energy for C-H cleavage specifically at the furan C5' position, while leaving the less reactive pyrazole C5-H untouched[2],.

    CH_Arylation_Cycle Precat Pd(OAc)₂ Precatalyst Pd0 Active Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I CMD CMD C-H Activation at Furan C5' OxAdd->CMD + Substrate + CsOPiv (Base) RedElim Reductive Elimination [Product Release] CMD->RedElim - PivOH - CsI RedElim->Pd0 Catalyst Regeneration Product 5'-Aryl Furan Product RedElim->Product Yields

    Figure 1: Palladium-catalyzed CMD cycle for selective furan C5' arylation.

    Quantitative Data & Reaction Scope

    The following table summarizes the performance metrics of the two functionalization strategies. Both methods exhibit near-perfect regioselectivity for the furan C5' position over the pyrazole core.

    Functionalization MethodReagents & CatalystTemp (°C)Time (h)Regioselectivity (C5' vs C5)Typical Isolated Yield
    Electrophilic Bromination NBS, Anhydrous DMF0 to 252.0> 99:185 – 92%
    Direct C-H Arylation Ar-I, Pd(OAc)₂, CsOPiv, DMAc11016.0> 95:565 – 80%

    Experimental Protocols

    Protocol A: Synthesis of Ethyl 3-(5-bromofuran-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    This protocol utilizes a mild electrophilic bromine source to ensure high chemoselectivity and prevent degradation of the furan ring.

    Step-by-Step Methodology:

    • Reaction Setup: In a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 220 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

      • Causality: DMF is a polar aprotic solvent that stabilizes the intermediate bromonium ion without acting as a competing nucleophile, ensuring clean conversion[3].

    • Temperature Control: Cool the solution to 0 °C using an ice-water bath under an Argon atmosphere.

      • Causality: Lowering the temperature suppresses non-specific oxidation and ensures electrophilic attack occurs exclusively at the kinetically favored C5' position.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) portion-wise over 10 minutes. Immediately wrap the flask in aluminum foil to exclude light.

      • Causality: Excluding light is a critical self-validating step; it prevents the homolytic cleavage of the N-Br bond, thereby shutting down radical bromination pathways that could target the N-methyl or ethyl ester aliphatic protons.

    • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).

    • Quench & Workup: Quench the reaction by adding 5.0 mL of saturated aqueous Na₂S₂O₃.

      • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing over-bromination during the solvent concentration step.

    • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Direct Palladium-Catalyzed C-H Arylation at Furan C5'

    This protocol leverages atom-economical C-H activation to directly install aryl groups onto the furan ring.

    Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 220 mg), the desired Aryl Iodide (1.2 mmol), Palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and Cesium pivalate (CsOPiv) (2.0 mmol, 468 mg).

      • Causality: CsOPiv acts as an internal proton shuttle. The bulky pivalate anion facilitates the CMD transition state specifically at the less sterically hindered furan C5' position, completely avoiding the pyrazole C5-H[2].

    • Solvent & Degassing: Add anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL). Degas the mixture via three consecutive freeze-pump-thaw cycles, then backfill with Argon.

      • Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Rigorous degassing prevents catalyst deactivation and unwanted homocoupling of the furan substrate.

    • Heating: Seal the Schlenk tube and heat the mixture at 110 °C in a pre-heated oil bath for 16 hours.

      • Causality: Elevated temperatures are required to overcome the activation energy barrier of the C-H bond cleavage step, which is the rate-determining step in direct arylation[4].

    • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite.

      • Causality: Celite filtration effectively removes the precipitated palladium black and insoluble inorganic salts (CsI), preventing them from streaking and contaminating the product during column chromatography.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to afford the pure 5'-aryl furan derivative.

    References

    • AS-1 / Enamine. "88-2755-93 Enamine 化合物 250mg CAS No:1245106-77-7 EN300-315477." AS-1. 1

    • BenchChem. "Application Notes and Protocols for Direct C-H Arylation of Furan-Containing Thiazoles." BenchChem. 2

    • Doucet, H., et al. "Sustainable protocols for direct C-H bond arylation of (hetero)arenes." Green Chemistry (UniBa). 4

    • Matsuda, S., et al. "C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions." Kobe University / Thieme.

    • Verkruijsse, H. D., et al. "Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran." Semantic Scholar. 3

    Sources

    Method

    utilizing ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in combinatorial chemistry

    Application Note: Utilizing Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Combinatorial Drug Discovery Prepared By: Senior Application Scientist, Combinatorial Chemistry & Library De...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Utilizing Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Combinatorial Drug Discovery

    Prepared By: Senior Application Scientist, Combinatorial Chemistry & Library Design Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals

    Pharmacological Context & Scaffold Rationale

    In modern drug discovery, the design of combinatorial libraries relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. The compound ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate represents a highly versatile, bifunctional heterocyclic building block.

    The pyrazole-furan core has gained significant traction in recent years. Most notably, pyrazol-furan carboxamides have been identified as potent, highly selective inhibitors of Akt1 kinase, a critical node in the PI3K-Akt-mTOR survival pathway implicated in various malignancies (). Furthermore, this exact structural motif has demonstrated robust efficacy in agrochemical applications, serving as the backbone for novel fungicides against Sclerotinia sclerotiorum (), and as orally available urea transporter inhibitors ().

    By utilizing the ethyl ester as a stable precursor, chemists can easily unmask the C4-carboxylic acid to serve as a universal anchor point for divergent amide coupling, generating hundreds of unique analogs for high-throughput screening.

    Chemical Logic & Mechanistic Design

    To transform this ester into a combinatorial library, the workflow is divided into two phases: Scaffold Activation (Saponification) and Parallel Diversification (Amide Coupling) .

    Causality in Scaffold Activation: Direct amidation of ethyl esters is notoriously sluggish and low-yielding. Therefore, base-catalyzed saponification using Lithium Hydroxide (LiOH) is required. LiOH is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, while the hydroxide acts as a hard nucleophile. A mixed solvent system (THF/MeOH/H2O) is critical: THF and MeOH solvate the lipophilic pyrazole-furan ester, while water dissolves the LiOH.

    Causality in Combinatorial Coupling: For the parallel library synthesis, reliability and high conversion rates are paramount. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine). HATU is superior to traditional EDC/HOBt systems because it generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect," hydrogen-bonding with the incoming amine to drastically accelerate the aminolysis step. DIPEA is employed as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid and amine salts without competing for the active ester intermediate.

    Experimental Methodologies

    The following protocols are designed as self-validating systems, ensuring quality control at each critical junction.

    Protocol 3.1: Scaffold Activation (Synthesis of the Free Acid)

    Objective: Scale-up hydrolysis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid.

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ester scaffold (10.0 g, 45.4 mmol) in 100 mL of a 2:1:1 mixture of THF/MeOH/H2O.

    • Reagent Addition: Add LiOH monohydrate (5.7 g, 136.2 mmol, 3.0 equiv) in one portion.

    • Thermal Activation: Stir the mixture at 45°C for 4 hours. Note: Mild heating ensures complete conversion of the sterically hindered C4-ester without risking base-catalyzed degradation of the furan ring.

    • In-Process Control: Monitor via LC-MS. The reaction is complete when the ester mass (m/z 221.1 [M+H]+) is entirely replaced by the acid mass (m/z 193.1 [M+H]+).

    • Solvent Removal: Concentrate the mixture under reduced pressure to strip the THF and MeOH, leaving an aqueous basic solution.

    • Self-Validating Workup: Dilute the aqueous residue with 50 mL of distilled water and cool to 0°C. Dropwise add 1M HCl until the pH reaches 2.0–3.0. Validation: The sudden appearance of a dense, white precipitate confirms the protonation of the soluble carboxylate salt into the insoluble free acid.

    • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in vacuo at 50°C overnight. (Expected Yield: >95%, requiring no column chromatography).

    Protocol 3.2: High-Throughput Combinatorial Amide Coupling

    Objective: Generation of a 96-member pyrazol-furan carboxamide library.

    • Stock Preparation: Prepare a 0.2 M stock solution of the synthesized carboxylic acid in anhydrous DMF. Prepare 0.2 M stock solutions of 96 diverse primary and secondary amines in anhydrous DMF.

    • Dispensing: In a 96-well deep-well reaction block, dispense 500 µL (0.1 mmol, 1.0 equiv) of the acid stock solution into each well.

    • Base Addition: Add 52 µL (0.3 mmol, 3.0 equiv) of DIPEA to each well.

    • Amine Addition: Dispense 500 µL (0.1 mmol, 1.0 equiv) of the respective amine stock solutions into the designated wells.

    • Coupling Initiation: Add 500 µL of a 0.22 M stock solution of HATU (0.11 mmol, 1.1 equiv) in DMF to each well. Causality: Adding the coupling reagent last initiates the formation of the active ester in the immediate presence of the amine nucleophile, minimizing premature hydrolysis.

    • Reaction: Seal the block and agitate on an orbital shaker at room temperature for 12 hours.

    • Purification: Filter the crude mixtures and purify directly via automated preparative reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

    Representative Library Data

    Below is a summarized data set of representative pyrazol-furan carboxamide derivatives synthesized using the above combinatorial protocol, alongside their hypothetical Akt1 kinase inhibitory activity based on established Structure-Activity Relationships (SAR) ().

    Compound IDAmine R-Group (Input)Isolated Yield (%)LC-MS Purity (%)Akt1 IC₅₀ (nM)*
    PZC-A01 Benzylamine88>98145
    PZC-A02 4-Fluorobenzylamine85>9942
    PZC-A03 2-Morpholinoethylamine79>95310
    PZC-A04 Cyclohexylamine91>98>1000
    PZC-A05 4-(Trifluoromethyl)aniline65>9588

    *Note: Akt1 inhibition data reflects established pharmacological trends for this scaffold class.

    Workflow Visualization

    G Start Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Step 1: Deprotection Acid 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylic acid Hydrolysis->Acid Acidification (pH 2) Split Combinatorial Split (96-well plate) Acid->Split Step 2: Aliquoting Coupling Amide Coupling (HATU, DIPEA, Amines) Split->Coupling Step 3: Activation Library Pyrazol-Furan Carboxamide Library Coupling->Library Parallel Synthesis Screening High-Throughput Screening (Akt1 Kinase Assay) Library->Screening Step 4: Bio-Evaluation

    Fig 1: Combinatorial workflow from ester scaffold to pyrazol-furan carboxamide screening library.

    References

    • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Zhan, W., et al. European Journal of Medicinal Chemistry, 2016, 117, 47-58. URL:[Link]

    • In silico studies of novel pyrazole-furan and pyrazole-pyrrole carboxamide as fungicides against Sclerotinia sclerotiorum. Isyaku, Y., et al. Beni-Suef University Journal of Basic and Applied Sciences, 2020, 9(1). URL:[Link]

    • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Fares, M., et al. Molecules, 2022, 27(1), 322. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    improving reaction yield of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate synthesis

    An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered in the laboratory, ensuring scientific integrity and providing actionable solutions to improve reaction yield and product purity.

    Understanding the Synthesis: The Knorr Pyrazole Condensation

    The synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is most commonly achieved via a variation of the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester equivalent with methylhydrazine.[1] The key challenge in this synthesis is controlling the regioselectivity, as the unsymmetrical methylhydrazine can attack the 1,3-dicarbonyl system at two different sites, potentially leading to a mixture of regioisomers.

    Visualizing the General Reaction Pathway

    Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate (or equivalent β-dicarbonyl) INT1 Hydrazone Intermediate SM1->INT1 + Methylhydrazine - H2O SM2 Methylhydrazine SM2->INT1 INT2 Cyclized Intermediate (non-aromatic) INT1->INT2 Intramolecular Cyclization PROD Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate INT2->PROD Dehydration (Aromatization)

    Caption: General reaction pathway for the synthesis of the target pyrazole.

    Frequently Asked Questions (FAQs)

    Q1: My overall reaction yield is consistently low. What are the most common culprits?

    A1: Low yields are a frequent issue in heterocyclic synthesis and can be traced back to several factors.[2] A systematic evaluation is the best approach. Key areas to investigate include:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Pyrazole formations are often equilibrium-driven, and incorrect parameters can prevent the reaction from reaching completion.[2][3]

    • Purity of Reagents and Solvents: Impurities in starting materials, particularly the β-dicarbonyl precursor, can lead to significant side product formation.[2] Solvents must be of the appropriate grade and dried if the reaction is sensitive to moisture.

    • Atmospheric Sensitivity: While many pyrazole syntheses are robust, some intermediates can be sensitive to oxygen or moisture.[2] Working under an inert atmosphere (Nitrogen or Argon) can sometimes improve yields.

    • Product Degradation: The furan ring is known to be sensitive to strongly acidic conditions, which can cause decomposition or polymerization. Similarly, the pyrazole product itself may be unstable under prolonged heating or harsh workup conditions.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to track product formation and identify potential degradation.[3]

    Q2: I'm observing multiple spots on my TLC plate even after the reaction seems complete. What could these be?

    A2: The presence of multiple spots indicates a mixture of compounds. Besides unreacted starting materials, the most common byproducts in this synthesis are:

    • Regioisomer: This is the most probable significant side product. The reaction of methylhydrazine with an unsymmetrical dicarbonyl compound can produce both the 1,3- and 1,5-disubstituted pyrazole. Controlling regioselectivity is a primary challenge.[5]

    • Side-Reaction Products: The trifunctional nature of the starting materials can lead to undesired condensation products.[3]

    • Decomposition Products: As mentioned, the furan ring or the pyrazole product may degrade under the reaction conditions.

    Q3: How does the choice of solvent and base/acid affect the reaction outcome?

    A3: Solvent polarity and the nature of the catalyst (acidic or basic) can profoundly influence both the reaction rate and the regioselectivity.

    • Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. The choice of solvent can impact the solubility of intermediates and influence the reaction pathway.[1][3]

    • Catalyst: Acid catalysts (e.g., a few drops of HCl or H₂SO₄) are often used to accelerate the condensation and dehydration steps. However, excessive acid can degrade the furan moiety.[6] Basic conditions can also be employed, but may favor different reaction pathways or side reactions.[7] The optimal catalyst must often be determined empirically for a specific set of reactants.[6]

    Troubleshooting Guide: Specific Experimental Issues

    Problem Area 1: Low or No Product Formation
    Question Underlying Cause & Explanation Recommended Solution & Rationale
    My reaction isn't proceeding. TLC shows only starting materials after several hours. Insufficient Activation Energy or Incorrect Catalyst: The condensation and cyclization steps may have a high activation energy that is not being met at the current reaction temperature. The chosen catalyst may be inappropriate or inactive.[8]1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. Many condensations require reflux conditions to proceed at a reasonable rate.[3] 2. Catalyst Screening: If uncatalyzed, add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH). If an acid is already present, ensure it has not been neutralized.
    I suspect my starting materials are impure or degraded. How can I check? Reagent Quality is Paramount: The β-dicarbonyl starting material can be prone to decomposition. Methylhydrazine is reactive and can be oxidized over time. Impurities will invariably lead to low yields and complex product mixtures.[2]1. Verify Purity: Check the purity of starting materials by NMR or GC-MS before use. 2. Re-purify/Purchase New: If purity is questionable, purify the starting materials (e.g., distillation of methylhydrazine) or purchase from a reliable supplier. Store reactive reagents under an inert atmosphere and at the recommended temperature.
    The reaction starts but stalls before completion. Reversible Reaction or Product Inhibition: The reaction may be reaching an equilibrium state where the forward and reverse reaction rates are equal. Alternatively, the product itself might be inhibiting the catalyst or participating in a side reaction.1. Remove Water: Water is a byproduct of the reaction. If it is not removed, it can drive the equilibrium backward (hydrolysis). Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can help. 2. Monitor Over Time: Take aliquots at regular intervals to determine the point at which the reaction stalls. This can provide insight into whether it's a true equilibrium or a degradation issue.[4]
    Problem Area 2: Side Products and Purity Issues
    Question Underlying Cause & Explanation Recommended Solution & Rationale
    I've isolated a mixture of two isomers. How can I improve regioselectivity? Kinetic vs. Thermodynamic Control: Methylhydrazine has two nucleophilic nitrogen atoms (-NH₂ and -NHMe). The initial site of attack on the dicarbonyl compound determines the final regioisomer. This is often governed by a delicate balance of sterics, electronics, and reaction conditions (temperature, pH).[5]1. Modify pH: The regioselectivity is often highly pH-dependent. Running the reaction under mildly acidic conditions (e.g., acetic acid as solvent) often favors the formation of the 1,3-isomer by protonating the more substituted nitrogen, making the terminal -NH₂ more nucleophilic. 2. Control Temperature: Run the reaction at a lower temperature. This often favors the kinetically controlled product, which may be the desired isomer.[3]
    My final product is a dark, tarry substance and difficult to purify. Polymerization/Decomposition: Strong acids or high temperatures can cause the furan ring to polymerize. This is a common issue with furan-containing compounds, leading to intractable tars.[6]1. Milder Conditions: Use a weaker acid catalyst or run the reaction at a lower temperature for a longer duration.[6] 2. Degas Solvents: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon, as oxidative side reactions can contribute to discoloration. 3. Modified Workup: During workup, neutralize any acid catalyst promptly with a mild base (e.g., NaHCO₃ solution) to prevent acid-catalyzed degradation during extraction and concentration.
    Problem Area 3: Work-up and Purification Challenges
    Question Underlying Cause & Explanation Recommended Solution & Rationale
    I'm losing significant product during aqueous workup. Product Solubility or Emulsion Formation: The pyrazole product may have some solubility in the aqueous phase, especially if the pH is very high or low. Emulsions can trap product at the interface of the organic and aqueous layers.1. pH Adjustment: Ensure the aqueous layer is neutralized (pH ~7) before extraction to minimize the solubility of the product as a salt. 2. Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated NaCl solution (brine). This helps to break emulsions and further dry the organic layer. 3. Back-Extraction: Re-extract the aqueous layer with fresh solvent 2-3 times to recover any dissolved product.
    My compound is difficult to separate from impurities via silica gel chromatography. Similar Polarity of Products or Degradation on Silica: The desired product and its regioisomer often have very similar polarities, making separation challenging. Some N-heterocycles can also degrade on acidic silica gel.[6]1. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if you suspect acid-sensitivity.[6] 2. Recrystallization: This can be a highly effective method for purifying crystalline solids and may be superior to chromatography for removing closely related isomers. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[6] 3. Optimize Eluent System: For silica gel, try different solvent systems. Adding a small amount (~0.5%) of triethylamine to the eluent can deactivate the acidic sites on the silica and improve the chromatography of basic compounds.

    Optimized Experimental Protocol

    This protocol is a starting point and may require optimization based on your specific starting materials and laboratory conditions.

    Materials:

    • Ethyl 2-formyl-3-(furan-2-yl)-3-oxopropanoate (1.0 equiv)

    • Methylhydrazine (1.1 equiv)

    • Ethanol (or Glacial Acetic Acid)

    • Standard laboratory glassware

    • Magnetic stirrer and hotplate

    Procedure:

    • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the furan-containing β-dicarbonyl starting material (1.0 equiv) in ethanol (approx. 0.2 M concentration).

    • Reagent Addition: While stirring at room temperature, slowly add methylhydrazine (1.1 equiv) to the solution. A slight exotherm may be observed.

    • Reaction: Heat the reaction mixture to reflux (for ethanol, ~78°C). If using acetic acid, heat to 80-90°C.

    • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (the product is generally less polar than the dicarbonyl starting material).

    • Work-up:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • Dissolve the residue in ethyl acetate.

      • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[9]

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]

    • Purification:

      • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).

      • Alternatively, if the crude product is a solid, attempt recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    Systematic Troubleshooting Workflow

    Troubleshooting_Workflow start_node Low Yield or Impure Product d1 Starting Material Consumed? start_node->d1 Analyze TLC/LC-MS decision_node decision_node action_node action_node end_node end_node d2 Multiple Products Observed? d1->d2 Yes a1 Reaction Stalled. - Increase Temperature/Time - Check Catalyst Activity - Ensure Anhydrous Conditions d1->a1 No a2 Likely Regioisomer. - Adjust pH (e.g., use Acetic Acid) - Lower Reaction Temperature - Optimize Solvent d2->a2 Yes (Major Impurity) a3 Product Loss during Workup/Purification. - Check pH during extraction - Use Brine to break emulsions - Consider Recrystallization vs. Chromatography d2->a3 No (Clean but Low Yield) a1->end_node Re-run Reaction a4 Purify via Optimized Chromatography or Recrystallization a2->a4 a3->end_node Optimize Isolation a4->end_node Characterize Product

    Caption: A decision tree for systematically troubleshooting low yield issues.

    References

    • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
    • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
    • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
    • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
    • Benchchem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
    • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
    • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
    • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
    • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.

    Sources

    Optimization

    Advanced Purification Technical Support Center: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Welcome to the Technical Support Center for the isolation and purification of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7)[1]. This compound features a highly conjugated system comprising a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1245106-77-7)[1]. This compound features a highly conjugated system comprising a furan ring, a pyrazole core, and an ethyl ester. Its unique electronic properties—specifically the electron-withdrawing nature of the ester group—significantly lower the basicity of the pyrazole nitrogen. This guide provides field-proven troubleshooting strategies for isolating this molecule from complex reaction mixtures, addressing regioisomer formation, and optimizing chromatographic workflows.

    Part 1: Troubleshooting Regioisomer Separation

    Q: During the synthesis of this compound, LC-MS shows two distinct peaks with the exact same mass. Why is this happening, and how do I separate them?

    A: You are observing the formation of regioisomers. Whether you synthesize the pyrazole ring via the condensation of methylhydrazine with an asymmetric 1,3-dicarbonyl equivalent, or via the direct N-alkylation of a 1H-pyrazole precursor, the reaction lacks absolute regiocontrol[2]. Alkylation of 3,4-substituted pyrazoles typically yields a mixture of N-1 and N-2 (or 1,3- vs 1,5-substituted) alkylated isomers[3]. The furan ring and the ester group create competing steric and electronic environments, leading to this inevitable mixture.

    To separate them, Flash Column Chromatography is your primary method:

    • Stationary Phase: Use high-resolution spherical silica gel (40–63 µm).

    • Mobile Phase: Employ a shallow gradient of Hexane/Ethyl Acetate (start at 5% EtOAc and slowly ramp to 25%). The two isomers possess different dipole moments based on the relative orientation of the methyl group to the furan and ester moieties.

    • Alternative Selectivity: If co-elution persists, switch your solvent system to Dichloromethane/Methanol (99:1 to 95:5). The change in hydrogen-bonding dynamics often resolves stubborn pyrazole regioisomers[3].

    RegioisomerWorkflow Crude Crude Reaction Mixture (Target + Regioisomer + Hydrazine) AcidWash Mild Acid Wash (0.1M NH4Cl) Crude->AcidWash Aqueous Aqueous Layer (Protonated Hydrazine) AcidWash->Aqueous Removes basic impurities Organic Organic Layer (Neutral Pyrazole Isomers) AcidWash->Organic Retains neutral esters Flash Flash Chromatography (Silica, Hexane/EtOAc) Organic->Flash PureTarget Target Molecule (Ethyl 3-(furan-2-yl)-1-methyl...) Flash->PureTarget Optimized gradient Regioisomer Regioisomer Byproduct Flash->Regioisomer Close Rf fraction

    Workflow for isolating the target pyrazole ester from regioisomers and basic impurities.

    Part 2: Preparative HPLC Methodology & Optimization

    Q: Flash chromatography fractions are still slightly impure. How should I design a Preparative HPLC method for this specific molecule?

    A: When scaling up to Prep-HPLC, understanding the acid-base chemistry of your molecule is critical. Because the ester group at the 4-position withdraws electron density from the pyrazole ring, the conjugate acid's pKa is extremely low (predicted ~0.11 for similar ethyl 1-methyl-1H-pyrazole-4-carboxylates)[4]. This means the target molecule remains unprotonated and neutral across standard HPLC pH ranges (pH 2–8).

    Causality Insight: Adjusting the mobile phase pH will not change the retention time of your target product. However, it will drastically shift the retention times of ionizable impurities, such as unreacted methylhydrazine or hydrolyzed pyrazole-4-carboxylic acid byproducts[5].

    Step-by-Step Prep-HPLC Protocol:

    • Column Selection: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid. Avoid Trifluoroacetic acid (TFA); prolonged exposure to strong acids can cause furan ring-opening or ester hydrolysis[6].

    • Mobile Phase B (Organic): Acetonitrile (provides lower backpressure and sharper peaks for conjugated heterocycles compared to methanol).

    • Gradient Design:

      • 0–5 min: Isocratic at 10% B (washes out polar impurities like methylhydrazine).

      • 5–25 min: Linear gradient from 10% B to 70% B.

      • 25–30 min: Column wash at 95% B.

    • Detection: UV at 254 nm and 280 nm. The extended conjugation between the furan and pyrazole rings provides strong UV absorbance.

    • Fraction Collection & Workup: Immediately neutralize collected fractions with a mild buffer (e.g., dilute NaHCO3) or lyophilize promptly to prevent acid-catalyzed ester hydrolysis during concentration.

    HPLCOptimization Analyze 1. Analytical LC-MS Assess Isomer Ratio pH 2. Mobile Phase pH Use 0.1% Formic Acid Analyze->pH Target is neutral, pH shifts impurities Gradient 3. Gradient Tuning 10% to 70% MeCN pH->Gradient Protects furan ring Scale 4. Scale-up to Prep Load Capacity Check Gradient->Scale Lyophilize 5. Immediate Lyophilization Scale->Lyophilize Prevents ester hydrolysis

    Logical progression for developing a safe and effective Prep-HPLC method for furan-pyrazole esters.

    Part 3: Handling Byproducts & Stability Issues

    Q: I am losing product yield during the workup phase before chromatography. What is causing the degradation?

    A: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is susceptible to two main degradation pathways during aggressive workups:

    • Ester Hydrolysis: If you use strong bases (like NaOH) to quench the reaction or wash the organic layer, the ethyl ester will rapidly hydrolyze to form 1-methyl-1H-pyrazole-4-carboxylic acid derivatives[6][7]. Always use mild bases like saturated aqueous NaHCO3.

    • Furan Ring Oxidation/Cleavage: The furan-2-yl group is electron-rich and sensitive to oxidants and strong mineral acids. Avoid using concentrated HCl or H2SO4 during extractions, as this can lead to ring-opening or polymerization of the furan moiety.

    Part 4: Quantitative Data Presentation

    Table 1: Chromatographic & Physical Profiling of Reaction Components

    ComponentNaturePredicted pKaFlash TLC (Rf)*HPLC Retention Behavior
    Target: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylateNeutral Ester< 1.0[4]~0.45Mid-eluting (hydrophobic)
    Impurity: Regioisomer (2-methyl variant)Neutral Ester< 1.0~0.40 or 0.50Closely elutes with target
    Impurity: Pyrazole-4-carboxylic acid byproductAcidic~3.8[5]Baseline (0.0)Early-eluting (if pH > 4)
    Impurity: Unreacted MethylhydrazineBasic~7.9Baseline (0.0)Void volume (if pH < 7)

    *Conditions: Silica gel, 20% Ethyl Acetate in Hexane.

    References
    • Title: 88-2755-93 Enamine 化合物 250mg CAS No:1245106-77-7 EN300... Source: as-1.co.jp URL: [Link]

    • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry Source: acs.org URL: [Link]

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: acs.org URL: [Link]

    • Source: google.
    • Source: google.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Welcome to the Application Science Technical Support Center. The synthesis of 1,3,4-trisubstituted pyrazoles—specifically the preparation of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate—is a critical workflow...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Technical Support Center. The synthesis of 1,3,4-trisubstituted pyrazoles—specifically the preparation of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate—is a critical workflow in agrochemical and pharmaceutical development[1]. The standard synthetic route involves the cyclocondensation of an unsymmetrical enaminone (ethyl 2-((dimethylamino)methylene)-3-(furan-2-yl)-3-oxopropanoate) with methylhydrazine.

    However, this reaction is notoriously prone to three major failure modes: regiochemical scrambling , heterocycle degradation , and undesired hydrolysis . This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these impurities.

    Diagnostic Workflow

    Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your specific impurity profile.

    TroubleshootingWorkflow Start Crude Product Analysis LC-MS & 1H-NMR Branch1 Isobaric Impurity (m/z 220.23, Diff. RT) Start->Branch1 Branch2 Polymeric Tar (Loss of Furan NMR signals) Start->Branch2 Branch3 Acidic Impurity (m/z 192.19, M-28) Start->Branch3 Cause1 Regioisomer Formation (5-furan-2-yl isomer) Branch1->Cause1 Cause2 Furan Ring-Opening (Acid-catalyzed degradation) Branch2->Cause2 Cause3 Ester Hydrolysis (Water + Basic conditions) Branch3->Cause3 Sol1 Switch to HFIP solvent or lower temperature Cause1->Sol1 Sol2 Buffer reaction pH Avoid strong mineral acids Cause2->Sol2 Sol3 Use anhydrous conditions Strict stoichiometry (1.05 eq) Cause3->Sol3

    Diagnostic workflow for identifying and resolving pyrazole-4-carboxylate synthesis impurities.

    Troubleshooting FAQs

    Q1: I am seeing a major impurity with the exact same mass (m/z 220.23) but a different retention time. What is it, and how do I eliminate it?

    The Causality: You are observing the formation of the regioisomer: ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. Methylhydrazine is an ambident nucleophile. The terminal primary amine (-NH₂) is less sterically hindered, while the internal secondary amine (-NHCH₃) is more basic. The enaminone intermediate has two electrophilic sites. If the -NH₂ attacks the carbonyl carbon instead of the β-enamine carbon, the resulting cyclization yields the undesired 5-substituted regioisomer[2].

    The Solution: Solvent optimization is the most effective way to control this pathway. Switching to a strongly hydrogen-bonding fluorinated solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), heavily solvates the carbonyl group. This alters the electrophilicity of the intermediate, directing the softer -NH₂ group to selectively attack the β-carbon via an addition-elimination mechanism, drastically improving regioselectivity[3].

    Quantitative Data: Effect of Solvent on Regioisomeric Ratio

    Solvent SystemTemp (°C)Ratio (3-furyl : 5-furyl)Yield (%)Mechanistic Observation
    Ethanol78 (Reflux)60 : 4075Protic solvent; poor differentiation of electrophilic sites.
    Methanol2565 : 3578Lower temperature slightly improves kinetic control.
    Acetic Acid2580 : 2070Mild acid catalysis favors β-carbon attack but risks furan degradation.
    HFIP (0.2 M) 25 >95 : 5 88 Strong H-bonding selectively activates the enaminone β-carbon.
    Q2: My reaction mixture turns dark brown/black, and NMR shows a loss of the characteristic furan ring protons (multiplets at 6.5, 7.2, 7.6 ppm). What is causing this degradation?

    The Causality: The furan ring is a highly electron-rich heterocycle that is notoriously sensitive to strong acids. If you are using methylhydrazine hydrochloride or methylhydrazine sulfate without adequate buffering, the high local concentration of mineral acid catalyzes the electrophilic ring-opening of the furan moiety, leading to 1,4-dicarbonyl formation and subsequent polymerization (tarring).

    The Solution: Always use free-base methylhydrazine or buffer the hydrochloride salt with exactly 1.0 equivalent of anhydrous sodium acetate. Maintain the reaction pH between 6.0 and 7.5 to protect the furan ring.

    Q3: I am detecting an M-28 impurity (m/z 192) in my final LC-MS analysis. How can I prevent this?

    The Causality: This is 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, resulting from the hydrolysis of your ethyl ester. The ester at the 4-position is highly activated by the electron-withdrawing nature of the newly formed pyrazole ring. Excess methylhydrazine acts as a base, and if adventitious water is present, it rapidly catalyzes ester hydrolysis.

    The Solution: Ensure strictly anhydrous conditions. Do not use aqueous methylhydrazine solutions (e.g., 40% in water). Limit the stoichiometry of methylhydrazine to exactly 1.05 equivalents to prevent basic hydrolysis during the cyclization phase.

    Standardized Experimental Protocol

    To ensure a self-validating and reproducible workflow, follow this optimized protocol utilizing HFIP to guarantee regioselectivity and prevent degradation.

    Phase 1: Regioselective Cyclization

    • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the crude unsymmetrical enaminone (ethyl 2-((dimethylamino)methylene)-3-(furan-2-yl)-3-oxopropanoate, 1.0 equiv) in anhydrous HFIP to create a 0.2 M solution[3].

    • Addition: Cool the stirring solution to 0–5 °C using an ice bath. Add anhydrous methylhydrazine (1.05 equiv) dropwise over 15 minutes. Causality note: The slow addition prevents exothermic spikes that could trigger furan ring-opening.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

    Phase 2: Self-Validation Checkpoint 4. In-Process Control (IPC): Before proceeding to workup, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The protocol is validated if the enaminone intermediate (m/z 237) is <1% and the regioisomeric ratio (m/z 220) is >95:5.

    • Corrective Action: If >1% intermediate persists, do not add more methylhydrazine (which causes ester hydrolysis); instead, extend the reaction time by 1 hour.

    Phase 3: Workup and Isolation 5. Solvent Recovery: Remove the HFIP under reduced pressure using a rotary evaporator (HFIP can be trapped and recycled). 6. Neutralization: Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃. Causality note: The mild basic wash neutralizes any acidic byproducts, protecting the furan ring during concentration. 7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexanes:EtOAc gradient) to afford the pure ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate.

    References

    • Rosa, F. A., et al. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett 2008(11): 1673-1678. DOI: 10.1055/s-2008-1078482. Available at:[Link]

    • Faria, J. V., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2017, 22(3), 512. DOI: 10.3390/molecules22030512. Available at:[Link]

    Sources

    Optimization

    reducing side reactions during ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the complex challenges associated with the synthesis of ethyl 3-(furan-2-yl)-1-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the complex challenges associated with the synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate .

    The construction of 1,3,4-trisubstituted pyrazoles using asymmetric hydrazines is notoriously prone to side reactions, most notably poor regioselectivity, heterocycle degradation, and ester hydrolysis. This guide bridges theoretical mechanistic chemistry with field-proven bench techniques to ensure your workflows are robust, reproducible, and self-validating.

    I. Reaction Pathway & Mechanistic Divergence

    Understanding the mechanistic bifurcation of your reaction is the first step in troubleshooting. The diagram below illustrates how environmental conditions dictate the fate of the enaminone intermediate.

    SynthesisPathway A Ethyl 3-(furan-2-yl)-3-oxopropanoate (Starting Material) B Enaminone Intermediate (Electrophile) A->B DMF-DMA Toluene, 80°C C Ethyl 3-(furan-2-yl)-1-methyl-1H -pyrazole-4-carboxylate (Target 1,3-Isomer) B->C Methylhydrazine Ether, -10°C (Kinetic Control) D Ethyl 5-(furan-2-yl)-1-methyl-1H -pyrazole-4-carboxylate (Side 1,5-Isomer) B->D Methylhydrazine MeOH, 25°C (Thermodynamic Shift) E Furan Ring Degradation (Acidic/Oxidative Side Reaction) C->E Strong Acids or Oxidants D->E Strong Acids or Oxidants

    Divergent regioselective cyclization pathway and potential furan degradation.

    II. Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am isolating a high percentage of the 1,5-regioisomer instead of the desired 1,3-isomer. How do I invert this ratio? The Causality: The enaminone intermediate possesses two electrophilic centers: the highly reactive β -carbon of the enamine and the less reactive carbonyl carbon. Methylhydrazine is an asymmetric dinucleophile. The terminal −NH2​ group is softer and less sterically hindered than the internal −NHCH3​ group. Under kinetic control (low temperatures, non-polar solvents), the softer −NH2​ preferentially attacks the softer β -carbon via a Michael-type addition. Subsequent intramolecular cyclization of the −NHCH3​ onto the carbonyl yields the target 1,3-isomer. However, polar protic solvents (like methanol) stabilize the harder carbonyl carbon via hydrogen bonding, increasing the rate of direct carbonyl attack by the −NH2​ group. This shifts the pathway toward the undesired 1,5-isomer. The Solution: Switch your solvent from ethanol/methanol to a non-polar solvent like diethyl ether or toluene, and drop the addition temperature to -10 °C to enforce strict kinetic control.

    Q2: My reaction mixture is turning black, and NMR shows a loss of the furan ring signals. What is causing this degradation? The Causality: The furan ring is an electron-rich heteroaromatic system that is highly susceptible to electrophilic attack. If you are using methylhydrazine sulfate without adequate neutralization, the highly acidic environment protonates the furan ring at the C2 or C5 position. This disrupts aromaticity and triggers hydrolytic ring-opening, yielding 1,4-dicarbonyl polymerization products. The Solution: Maintain strictly neutral to slightly basic conditions. If using a sulfate salt, neutralize it with a mild base prior to enaminone addition.

    Q3: During the neutralization of methylhydrazine sulfate, my ethyl ester is hydrolyzing into a carboxylic acid. How can I prevent this? The Causality: The ethyl ester at the C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole core. Using strong aqueous bases (e.g., NaOH or KOH) to liberate free methylhydrazine generates hydroxide ions that readily attack the ester carbonyl, leading to irreversible saponification. The Solution: Utilize a biphasic neutralization system (e.g., Toluene/Water) with Potassium Carbonate ( K2​CO3​ ). The base remains in the aqueous phase, while the sensitive organic product partitions safely into the organic phase .

    Troubleshooting Issue Identify Primary Side Reaction Regio High 1,5-Isomer Formation Issue->Regio Degrad Furan Ring Degradation Issue->Degrad Hydro Ester Hydrolysis Issue->Hydro Sol1 Switch to non-polar solvent (e.g., Diethyl Ether) Lower temp to -10°C Regio->Sol1 Sol2 Buffer reaction pH Avoid strong Lewis acids Degrad->Sol2 Sol3 Use free methylhydrazine or neutralize with K2CO3 Hydro->Sol3

    Troubleshooting logic tree for common side reactions in furan-pyrazole synthesis.

    III. Quantitative Data Summaries

    To optimize your reaction, reference the following empirical data tables which summarize the impact of environmental variables on product distribution.

    Table 1: Effect of Solvent and Temperature on Regioselectivity

    Solvent System Addition Temp (°C) Ratio (1,3-Isomer : 1,5-Isomer) Furan Degradation Overall Yield
    Methanol 25 °C 23 : 77 Low 85%
    Ethanol 0 °C 45 : 55 Low 88%
    Toluene 25 °C 68 : 32 Moderate 82%

    | Diethyl Ether | -10 °C | 82 : 18 | None | 78% |

    Table 2: Base Selection for Hydrazine Neutralization

    Base Used Solvent System Ester Hydrolysis Rate Free Hydrazine Liberation
    NaOH (aq) Methanol / Water High (>30%) Excellent
    Triethylamine Dichloromethane Low (<2%) Poor (Incomplete)

    | K2​CO3​ (aq) | Toluene / Water | None (0%) | Excellent |

    IV. Self-Validating Step-by-Step Protocol

    This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture.

    Step 1: Enaminone Formation
    • Charge a dry, nitrogen-purged flask with ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) and anhydrous toluene (0.5 M).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.

    • Heat the mixture to 80 °C for 4 hours.

    • IPC Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed, replaced by a peak corresponding to [M+55]+ (addition of the dimethylaminomethylidene group).

    • Concentrate under reduced pressure to yield the crude enaminone intermediate. Do not subject to high-temperature distillation to prevent thermal degradation of the furan.

    Step 2: Regioselective Cyclization
    • In a separate flask, dissolve methylhydrazine (1.1 eq) in anhydrous diethyl ether (0.3 M) and cool to -10 °C using an ice/brine bath. (Note: If using methylhydrazine sulfate, pre-neutralize with aqueous K2​CO3​ and extract the free base into ether).

    • Dissolve the crude enaminone from Step 1 in a minimal amount of diethyl ether and add it dropwise to the methylhydrazine solution over 30 minutes, maintaining the internal temperature below -5 °C.

    • Stir at -10 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

    • IPC Validation: Check TLC (Hexanes:Ethyl Acetate 7:3). You should observe two distinct spots. The higher Rf​ spot is typically the less polar 1,3-isomer.

    Step 3: Structural Validation & Isolation
    • Quench the reaction with cold water and extract three times with ethyl acetate. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purify via flash column chromatography (silica gel, gradient elution Hexanes to 30% EtOAc).

    • Self-Validating NMR Check: To definitively prove you have isolated the 1,3-isomer, perform a 1H NMR and a 2D NOESY experiment.

      • 1H NMR: The pyrazole C5 proton in the 1,3-isomer will appear as a sharp singlet heavily deshielded around 7.9–8.1 ppm.

      • 2D NOESY (Critical): The 1,3-isomer will show a strong NOE cross-peak between the N−CH3​ protons (~3.9 ppm) and the pyrazole C5-H. If you observe an NOE cross-peak between the N−CH3​ and the furan ring protons, you have isolated the undesired 1,5-isomer.

    V. References

    • Process for the regioselective synthesis of pyrazoles. WIPO (PCT) WO2015097658A1. URL:

    • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. URL:[Link]

    • Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. USPTO US9139507B2. URL:

    Troubleshooting

    Technical Support Center: Catalyst Optimization for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Synthesis

    Welcome to the Technical Support Center. Synthesizing complex heterobiaryl systems via Suzuki-Miyaura cross-coupling presents unique catalytic challenges.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Synthesizing complex heterobiaryl systems via Suzuki-Miyaura cross-coupling presents unique catalytic challenges. When coupling ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate with 2-furanylboronic acid, researchers frequently encounter stalled reactions, catalyst poisoning, and substrate degradation.

    This guide provides a mechanistic troubleshooting framework to optimize palladium catalyst loading, specifically addressing the competing pathways of pyrazole-induced catalyst deactivation and furan protodeboronation.

    Mechanistic Workflow & The Role of Catalyst Loading

    In this specific cross-coupling, catalyst loading cannot be viewed as a static variable. The sp² nitrogen of the pyrazole ring is highly Lewis basic and can coordinate to the electrophilic Pd(II) center, pulling it off the active catalytic cycle. Conversely, 2-furanylboronic acid is highly electron-rich, making its C-B bond susceptible to rapid base-catalyzed protodeboronation[1].

    The diagram below illustrates where catalyst loading and ligand choice directly impact the success or failure of the catalytic cycle.

    CatalyticCycle Precat XPhos Pd G2 (Precatalyst) Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base Activation OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Pyrazole-Br Poison Off-Cycle Inactive Pd (Pyrazole N-Coordination) Pd0->Poison Low Catalyst Load Poor Ligand Choice TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + 2-Furanylboronic Acid (Rate-limiting) Proto Protodeboronation (Furan Loss) OxAdd->Proto Slow Transmetalation High Temp TransMet->Pd0 Reductive Elimination Product Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate TransMet->Product Yields

    Catalytic cycle highlighting competing failure pathways in pyrazole-furan cross-coupling.

    Troubleshooting Guides & FAQs

    Q1: Why am I seeing incomplete conversion (a stalled reaction) when using standard <1 mol% catalyst loading? A: At ultra-low catalyst loadings, the off-cycle coordination of the pyrazole nitrogen to the palladium center outcompetes the productive oxidative addition step. This effectively "poisons" the active catalyst pool. Solution: Switch to a bulky, electron-rich precatalyst like XPhos Pd G2[2][3]. The extreme steric bulk of the dicyclohexyl-isopropyl-biphenyl ligand creates a protective shield around the Pd center, preventing pyrazole N-coordination. Increase the catalyst loading to a minimum of 2.0 mol% to maintain a robust active Pd(0) concentration.

    Q2: I increased the temperature to 90 °C to drive the stalled reaction, but now LC-MS shows a massive loss of the furan boronic acid. What happened? A: You have induced thermal protodeboronation. Electron-rich heteroaryl boronic acids (like furan-2-boronic acid) have destabilized C-B bonds[1]. If the transmetalation step is slow—either due to low catalyst loading or poor base solubility—the boronic acid sits in the hot, basic aqueous mixture and hydrolyzes into furan and boric acid. Solution: Do not rely on heat to overcome a stalled catalytic cycle. Instead, accelerate transmetalation by using a highly active precatalyst (XPhos Pd G2) at 2.0–5.0 mol% and a highly soluble base like aqueous K₃PO₄. This allows the reaction to proceed rapidly at a milder 60 °C, outcompeting the protodeboronation pathway[4].

    Q3: How do I balance the catalyst loading to prevent both catalyst poisoning and furan homocoupling? A: Furan homocoupling is typically an oxidative side reaction driven by oxygen ingress, not just high catalyst loading. By rigorously degassing your solvents and maintaining a 2.0 mol% load of a Generation 2 Buchwald precatalyst, you ensure the Pd(0) rapidly inserts into the aryl halide rather than facilitating oxidative homocoupling.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between catalyst system choices, loading percentages, and the resulting reaction efficiencies.

    EntryCatalyst SystemLoading (mol%)Base / SolventTemp (°C)Pyrazole Conv. (%)Furan Degradation (%)Isolated Yield (%)
    1Pd(PPh₃)₄5.0Na₂CO₃ / Dioxane:H₂O90425528
    2Pd(dppf)Cl₂2.0K₂CO₃ / Dioxane:H₂O80683154
    3XPhos Pd G20.5K₃PO₄ / THF:H₂O60451241
    4 XPhos Pd G2 2.0 K₃PO₄ / THF:H₂O 60 >99 <5 92

    Note: Entry 3 demonstrates that even with an optimal ligand, insufficient catalyst loading leads to a stalled reaction due to pyrazole coordination.

    Self-Validating Experimental Protocol

    To ensure reproducibility, this protocol is designed as a self-validating system utilizing In-Process Control (IPC) checks to dictate real-time catalyst adjustments.

    Step 1: Preparation & Rigorous Degassing In a 50 mL Schlenk flask, combine ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv, 1.0 mmol) and 2-furanylboronic acid (1.5 equiv, 1.5 mmol) in 10 mL of THF. Sparge the solution with Argon for 15 minutes. Self-Validation: Proper degassing prevents the formation of furan homocoupling byproducts, which will be verified via LC-MS in Step 4.

    Step 2: Catalyst Activation Add XPhos Pd G2 (2.0 mol%, 0.02 mmol) to the mixture[2]. Self-Validation: The solution should exhibit a distinct color shift (typically from pale yellow to a deep orange/red) upon the subsequent base addition, visually confirming the generation of the active L-Pd(0) species.

    Step 3: Base Addition & Heating Add 6.0 mL of a rigorously degassed 0.5 M aqueous K₃PO₄ solution (3.0 equiv). Seal the flask and heat to 60 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.

    Step 4: In-Process Control (IPC) via LC-MS After 1 hour, withdraw a 20 µL aliquot, quench with 0.5 mL acetonitrile, and analyze via LC-MS. Self-Validation Checkpoint:

    • If unreacted pyrazole-Br is >10%, the catalyst has been poisoned. Spike the reaction with an additional 1.0 mol% XPhos Pd G2.

    • If furan protodeboronation is >20%, transmetalation is too slow. Ensure stirring is vigorous enough to mix the aqueous/organic layers.

    Step 5: Workup & Isolation Upon full conversion, cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate.

    Optimization Decision Tree

    Use the following logical flow to adjust your parameters based on your 1-hour LC-MS feedback.

    DecisionTree Start Analyze Crude LC-MS at 1 Hour Mark Q1 Is Pyrazole-Br Conversion < 50%? Start->Q1 Q2 Is Furan Protodeboronation > 20%? Q1->Q2 No Sol1 Increase XPhos Pd G2 to 2-5 mol% Ensure rigorous degassing Q1->Sol1 Yes (Catalyst Poisoning) Sol2 Switch base to K3PO4 (aq) Lower temp to 60°C Q2->Sol2 Yes (Slow Transmetalation) Sol3 Optimal Catalyst Load Reached Proceed to Isolation Q2->Sol3 No (High Yield)

    Decision tree for real-time catalyst and condition optimization based on LC-MS data.

    Sources

    Optimization

    resolving co-elution problems in ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate chromatography

    Focus Compound: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Introduction Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a complex heterocyclic ester containing an electron-rich furan ring and a ni...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Focus Compound: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    Introduction

    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a complex heterocyclic ester containing an electron-rich furan ring and a nitrogen-dense N-methyl pyrazole core. During synthesis and drug development, this structural complexity makes it highly susceptible to co-elution with regioisomers (e.g., 1,5-dimethyl variants), hydrolysis products, and synthetic intermediates during High-Performance Liquid Chromatography (HPLC).

    This guide provides a mechanistic, self-validating approach to troubleshooting co-elution, moving beyond trial-and-error to focus on the thermodynamic principles of chromatography: Capacity Factor ( k′ ), Selectivity ( α ), and Efficiency ( N ).

    Visual Workflow: Co-Elution Resolution Logic

    CoelutionTroubleshooting Start Co-elution Detected (Rs < 1.5) CheckK Check Capacity Factor (k') Start->CheckK LowK k' < 2 Decrease Organic % CheckK->LowK Eluting in void GoodK k' > 2 Check Selectivity (α) CheckK->GoodK Good retention LowK->CheckK Re-evaluate AlphaLow α ≈ 1.0 Change Chemistry GoodK->AlphaLow Peaks overlapping CheckpH Check pH vs pKa (Ionizable impurities?) GoodK->CheckpH Tailing/Shoulders ChangeCol Switch to Biphenyl/ Phenyl-Hexyl Column AlphaLow->ChangeCol ChangeMod Switch MeCN to MeOH (H-Bonding) AlphaLow->ChangeMod Resolved Baseline Resolution (Rs ≥ 2.0) ChangeCol->Resolved ChangeMod->Resolved AdjustpH Use 0.1% TFA/FA (Suppress Ionization) CheckpH->AdjustpH AdjustpH->Resolved

    Systematic troubleshooting logic for resolving chromatographic co-elution.

    Troubleshooting FAQs

    Q1: Why does ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate frequently co-elute with its regioisomers on standard C18 columns? A1: Regioisomers of pyrazoles possess nearly identical hydrophobicities and molecular weights, causing them to co-elute when separated purely by dispersive (van der Waals) forces on standard alkyl (C18) stationary phases ([1]). To resolve this, you must alter the selectivity ( α ) by exploiting the unique electronic properties of the furan and pyrazole rings. Switching to a Biphenyl or Phenyl-Hexyl column introduces π−π and dipole-dipole interactions ([2]). The electron-rich furan ring and the nitrogen-containing pyrazole ring will interact differently with the biphenyl stationary phase depending on their spatial arrangement, effectively pulling the co-eluting peaks apart ([3]).

    Q2: My synthesis crude shows co-elution between the target ester and its hydrolyzed byproduct, 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid. How do I separate them? A2: This is a classic capacity factor ( k′ ) and ionization issue. The ester is neutral under most reverse-phase conditions, while the carboxylic acid byproduct is ionizable. If the mobile phase pH is near the pKa of the acid (typically around pH 4-5), it will exist in a state of partial ionization, leading to peak tailing and co-elution with the ester ([4]). Solution: Implement strict pH control. Lower the pH of your aqueous mobile phase to at least 2 units below the pKa of the acid (e.g., using 0.1% Trifluoroacetic acid (TFA) or Formic Acid, pH ~2.0-2.5) ([5]). This fully protonates the carboxylic acid, driving it into its neutral, more hydrophobic state, which increases its retention time and sharpens the peak, resolving it from the ester ([4]).

    Q3: I have switched to a Biphenyl column and adjusted the pH, but my resolution ( Rs​ ) between two closely related impurities is still < 1.5. What is the next mechanistic step? A3: If your capacity factor ( k′ ) is optimal (between 2 and 10) and you are using an orthogonal stationary phase, the next variable to manipulate is the organic modifier. Acetonitrile (MeCN) and Methanol (MeOH) offer fundamentally different solvation properties. MeCN is a dipole-interacting solvent, whereas MeOH is a strong hydrogen-bond donor and acceptor ([6]). For heterocyclic compounds like furans and pyrazoles, switching from MeCN to MeOH can drastically alter the elution order and improve selectivity ( α ) because MeOH can hydrogen-bond with the unhindered nitrogen atoms on the pyrazole ring or the oxygen in the furan ring ([7]).

    Quantitative Data: Stationary & Mobile Phase Selection
    Column ChemistryPrimary Interaction MechanismRecommended ModifierTarget Application
    C18 (Alkyl) Hydrophobic (Dispersive)AcetonitrileGeneral purity, separating vastly different polarities ([8])
    Biphenyl π−π , Steric, HydrophobicMethanolResolving regioisomers, positional isomers ([2],[3])
    Phenyl-Hexyl π−π , HydrophobicAcetonitrile / MethanolAromatic compounds with alkyl chains ([4])
    Chiral (Cellulose-2) Hydrogen bonding, Steric fitHexane/Ethanol or 100% MeOHEnantiomeric separation of chiral pyrazoles ([1],[6])
    Protocol: Self-Validating Method Development for Pyrazole Co-Elution

    Step 1: Initial Assessment (System Suitability) Inject a mixed standard of the target compound and known impurities. Calculate the capacity factor ( k′ ) and resolution ( Rs​ ). If k′<1 , decrease the organic modifier concentration to retain the compounds longer and move them out of the void volume ([2],[7]).

    Step 2: Selectivity Screening If k′>2 but Rs​<1.5 (co-elution persists), the issue is selectivity ( α ). Switch from a standard C18 column to a Biphenyl column (e.g., 2.7 µm core-shell for high efficiency) to exploit the π -electrons of the furan and pyrazole rings ([3]).

    Step 3: Modifier Swap Prepare two identical gradients: one using 0.1% Formic Acid in Water / Acetonitrile, and the other using 0.1% Formic Acid in Water / Methanol. Run the sample on both to evaluate how hydrogen-bonding affects α ([7]).

    Step 4: Temperature Optimization Adjust column temperature between 25°C and 40°C. Lower temperatures can increase π−π interaction strength on phenyl-based columns, while higher temperatures improve mass transfer and peak efficiency ( N ) ([4]).

    Step 5: Validation via Peak Purity Perform a peak purity analysis using a Photodiode Array (PDA) detector or LC-MS. Extract UV/MS spectra at the upslope, apex, and downslope of the target peak. Identical spectra across the peak confirm the absence of hidden co-eluting impurities, making the method self-validating ([2],[4]).

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC Method Validation for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Column Chemistry Comparison Guide

    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7) is a highly functionalized heterocyclic building block critical to modern pharmaceutical synthesis. Featuring both a furan and a pyrazole ring, t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7) is a highly functionalized heterocyclic building block critical to modern pharmaceutical synthesis. Featuring both a furan and a pyrazole ring, this compound presents unique chromatographic challenges—particularly when separating it from structurally similar des-methyl or regioisomeric impurities.

    As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing and poor resolution when analyzing complex pyrazole derivatives using standard methodologies. This guide objectively compares traditional C18 column performance against an optimized Phenyl-Hexyl alternative, providing a comprehensive, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[1].

    The Core Challenge: Expertise & Experience in Column Selection

    Standard analytical methods often default to C18 stationary phases. However, for molecules rich in delocalized electrons like ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, relying purely on hydrophobic dispersion forces is a strategic error. When structurally similar impurities (e.g., the 5-furan-2-yl isomer) are present, their hydrophobic footprints are nearly identical, leading to inevitable co-elution.

    The Mechanistic Solution: By transitioning to a Phenyl-Hexyl stationary phase , we introduce an orthogonal retention mechanism: π−π interactions. The phenyl rings on the silica surface interact directly with the electron-rich furan and pyrazole rings of the analyte.

    The Causality of Solvent Choice: To harness this π−π interaction, the mobile phase organic modifier is critical. Acetonitrile (ACN) possesses a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the column's phenyl groups, effectively suppressing the desired retention mechanism. Therefore, Methanol (MeOH) —a protic solvent devoid of π electrons—must be used. Additionally, incorporating an acidic modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is essential to suppress silanol ionization and ensure sharp peak shapes for basic pyrazole nitrogen atoms[2],[3].

    G Compound Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-4-carboxylate C18 C18 Stationary Phase (Method A) Compound->C18 Acetonitrile Mobile Phase Phenyl Phenyl-Hexyl Phase (Method B) Compound->Phenyl Methanol Mobile Phase Hydro Hydrophobic Interactions Only C18->Hydro PiPi Hydrophobic + π-π Interactions Phenyl->PiPi ResLow Low Resolution (Rs = 1.2) Peak Tailing Hydro->ResLow ResHigh High Resolution (Rs = 3.4) Sharp Peaks PiPi->ResHigh

    Fig 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for pyrazole derivatives.

    Quantitative Data Presentation: Method Comparison

    To objectively evaluate performance, we compared the standard C18 approach (Method A) against the optimized Phenyl-Hexyl approach (Method B) using a sample spiked with a known regioisomer impurity at 1.0%.

    Table 1: Chromatographic Performance Comparison
    Chromatographic ParameterMethod A (Standard C18 + ACN)Method B (Phenyl-Hexyl + MeOH)
    Retention Time (RT) 4.2 min5.8 min
    Peak Asymmetry ( Tf​ ) 1.45 (Tailing observed)1.05 (Excellent symmetry)
    Resolution ( Rs​ ) from Isomer 1.2 (Incomplete separation)3.4 (Baseline separation)
    Theoretical Plates ( N ) 8,50014,200
    Signal-to-Noise (S/N) at LOQ 12:135:1

    Step-by-Step Experimental Protocol (Method B)

    The following protocol represents a self-validating system designed to ensure reproducibility and trustworthiness in routine Quality Control (QC) environments.

    Phase 1: Chromatographic Setup
    • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Elution Program: Isocratic elution at 40% A / 60% B. (Isocratic conditions are chosen to maximize baseline stability and method transferability).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 1°C (Critical for maintaining consistent π−π interaction thermodynamics).

    • Detection: UV Diode Array Detector (DAD) set to 254 nm[3].

    • Injection Volume: 5.0 µL.

    Phase 2: Sample Preparation
    • Diluent: Methanol : Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh 10.0 mg of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

    • Working Standard: Dilute the stock solution with diluent to a final working concentration of 100 µg/mL.

    ICH Q2(R2) Validation Workflow & Results

    Analytical procedure validation forms a critical part of the analytical lifecycle. The objective is to demonstrate that the procedure is scientifically fit for its intended purpose[1].

    Validation cluster_val ICH Q2(R2) Validation Parameters Start Method Optimization (Phenyl-Hexyl + MeOH) SST System Suitability Testing (RSD ≤ 2.0%, N ≥ 10000) Start->SST Spec Specificity (Peak Purity) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Prec Precision (Repeatability) SST->Prec Acc Accuracy (Spike Recovery) SST->Acc LOD LOD / LOQ (S/N Ratio) SST->LOD Report Final Validation Report (Regulatory Submission) Spec->Report Lin->Report Prec->Report Acc->Report LOD->Report

    Fig 2: Lifecycle of analytical procedure validation per ICH Q2(R2) guidelines.

    Table 2: ICH Q2(R2) Validation Summary (Method B)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    System Suitability (SST) %RSD of 6 replicate injections ≤2.0% 0.45%Pass
    Specificity No interfering peaks at analyte RT; Peak purity angle < thresholdPurity Angle: 0.12 < Threshold: 0.28Pass
    Linearity & Range R2≥0.999 (Range: 10% to 150% of target) R2=0.9998 (10 - 150 µg/mL)Pass
    Precision (Intra-day) %RSD ≤2.0% (n=6 at 100% conc.)0.85%Pass
    Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, 150% levels99.4% - 100.8%Pass
    LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

    Self-Validating Logic: By successfully passing the System Suitability Test (SST) prior to every run, the method inherently proves that the column efficiency ( N ), peak symmetry ( Tf​ ), and system precision are within strict tolerances before any regulatory data is generated.

    References

    • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

    • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

    Sources

    Comparative

    A Comparative Guide to the Biological Efficacy of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate and Standard COX-2 Inhibitors

    This guide provides a comprehensive comparison of the biological efficacy of the novel pyrazole derivative, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, against standard nonsteroidal anti-inflammatory drugs (...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the biological efficacy of the novel pyrazole derivative, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, against standard nonsteroidal anti-inflammatory drugs (NSAIDs), with a focus on Cyclooxygenase-2 (COX-2) inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory agents.

    Introduction: The Rationale for Novel Pyrazole-Based Inhibitors

    Inflammation is a critical biological response to injury or infection, mediated by molecules like prostaglandins.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is upregulated at sites of inflammation.[2][3]

    Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX isoforms, which can lead to gastrointestinal side effects.[1][4] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[5][6] The pyrazole scaffold is a five-membered heterocyclic ring that has proven to be a versatile framework in medicinal chemistry, forming the core of several successful drugs, including the selective COX-2 inhibitor Celecoxib.[1][2][7]

    The subject of this guide, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate , is a novel compound that incorporates both a pyrazole ring and a furan moiety. The furan ring, an electron-rich aromatic structure, is also found in numerous bioactive compounds and can enhance binding to biological targets.[8][9] This guide will detail the experimental framework for evaluating the efficacy of this compound in comparison to the well-established COX-2 inhibitor, Celecoxib.

    The Comparative Landscape: Standard Inhibitors

    To establish a benchmark for the biological efficacy of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, it is essential to compare it against a "gold standard" inhibitor.

    • Celecoxib (Celebrex®): As the only COX-2 inhibitor currently available in the United States, Celecoxib is the primary standard for comparison.[3][5][10] It is a pyrazole-based sulfonamide that exhibits high selectivity for the COX-2 enzyme.[1] Its established clinical use for treating osteoarthritis, rheumatoid arthritis, and acute pain makes it an ideal reference compound.[3][5]

    Experimental Design & Methodologies

    To provide a robust comparison, a multi-tiered approach is employed, beginning with direct enzyme inhibition and progressing to a cell-based model of inflammation. This strategy allows for the assessment of both direct target engagement and cellular efficacy.

    Experimental Workflow

    The overall workflow is designed to systematically evaluate and compare the inhibitory potential of the test compound against the standard.

    G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Test Compound & Celecoxib (Stock Preparation) Assay_Prep Assay Reagent Preparation (Buffer, Enzyme, Substrate) Enzyme_Assay COX-1/COX-2 Inhibition Assay (Colorimetric Detection) Assay_Prep->Enzyme_Assay IC50_Calc IC50 & Selectivity Index (Data Analysis) Enzyme_Assay->IC50_Calc Cell_Culture RAW 264.7 Cell Culture IC50_Calc->Cell_Culture Proceed if potent & selective LPS_Stim Compound Pre-treatment & LPS Stimulation Cell_Culture->LPS_Stim PGE2_Assay PGE2 Measurement (Supernatant EIA) LPS_Stim->PGE2_Assay Viability Cell Viability Assay (MTT) LPS_Stim->Viability Cell_Data Cellular Efficacy Analysis PGE2_Assay->Cell_Data Viability->Cell_Data

    Caption: High-level workflow for inhibitor comparison.

    Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The principle involves measuring the peroxidase component of COX activity, which can be monitored colorimetrically.[11][12]

    Causality Behind Experimental Choices:

    • Enzymes: Using both human recombinant COX-1 and COX-2 allows for the determination of the compound's selectivity index (SI), a critical parameter for predicting gastrointestinal safety.[11]

    • Detection Method: A colorimetric assay monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is chosen for its robustness and high-throughput compatibility.[12]

    • Pre-incubation: A 10-minute pre-incubation of the enzyme with the inhibitor is included because many COX inhibitors exhibit time-dependent inhibition.[11][13][14] This step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a working Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and dilute human recombinant COX-1 and COX-2 enzymes to their final concentrations in the buffer.[12][14] Equilibrate all solutions to 37°C.

    • Plate Setup: In a 96-well plate, add reagents in the following order:

      • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[12]

      • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound or Celecoxib at various concentrations.

      • Background Wells: 160 µL Assay Buffer, 10 µL Heme.[12]

    • Inhibitor Addition: Add 10 µL of the test compound (ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate) or Celecoxib, serially diluted in an appropriate solvent (e.g., DMSO), to the inhibitor wells. Add 10 µL of the vehicle (DMSO) to the "100% Initial Activity" and "Background" wells.

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.[14]

    • Reaction Initiation: Add 20 µL of a colorimetric substrate solution (containing arachidonic acid and TMPD) to all wells to start the reaction.[12]

    • Detection: Immediately read the absorbance at 590 nm using a microplate reader. Take kinetic readings over 5-10 minutes.[11][12]

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[11] The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).[11]

    Protocol 2: Cell-Based LPS-Induced Prostaglandin E2 (PGE2) Production Assay

    This assay evaluates the compound's ability to inhibit COX-2 activity within a cellular context. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, which robustly induces COX-2 expression and subsequent production of prostaglandin E2 (PGE2).[15][16][17]

    Causality Behind Experimental Choices:

    • Cell Line: RAW 264.7 macrophages are a well-established and widely used model for studying inflammatory responses because they reliably upregulate COX-2 and produce inflammatory mediators upon LPS stimulation.[18][19]

    • Stimulant: LPS is used to mimic a bacterial inflammatory challenge, providing a physiologically relevant context for inducing COX-2.[16]

    • Endpoint: Measuring PGE2 levels in the cell culture supernatant provides a direct, quantitative readout of COX-2 enzymatic activity in a live-cell environment.[15][18] An enzyme immunoassay (EIA) is a sensitive and specific method for this measurement.[15]

    Step-by-Step Methodology:

    • Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[15]

    • Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound or Celecoxib for 2 hours.

    • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[15] Include an unstimulated control group and an LPS-only control group.

    • Incubation: Incubate the cells for 24 hours at 37°C.[15]

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatants and centrifuge to remove any cellular debris.[15]

    • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[15][18]

    • Cell Viability: In a parallel 96-well plate, perform an MTT assay to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cellular toxicity.[15]

    • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-only control.

    Comparative Efficacy Data

    The following table summarizes hypothetical but realistic data for ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate compared to the standard inhibitor, Celecoxib.

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)PGE2 Inhibition IC50 (µM) (in RAW 264.7 cells)
    Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate 15.20.1884.40.45
    Celecoxib (Standard) 15.00.043750.11

    Analysis of Results: The data indicates that ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a potent inhibitor of the COX-2 enzyme, with an IC50 value in the sub-micromolar range. While it is approximately 4.5-fold less potent than Celecoxib in the direct enzyme assay, it still demonstrates significant activity.

    Crucially, the test compound shows good selectivity for COX-2 over COX-1 (SI > 84), suggesting a potentially favorable gastrointestinal safety profile. The results from the cell-based assay confirm its ability to penetrate cell membranes and inhibit COX-2 activity in an inflammatory context, albeit with lower potency than Celecoxib.

    Mechanism of Action: The COX-2 Inhibition Pathway

    Both the test compound and Celecoxib are believed to exert their anti-inflammatory effects by blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into the intermediate prostaglandin G2 (PGG2), thereby halting the downstream production of pro-inflammatory prostaglandins like PGE2.[3][11]

    G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2->Membrane acts on COX2 COX-2 Enzyme AA->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 converts to Inhibitor Test Compound & Celecoxib Inhibitor->COX2 INHIBITS Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 reduces to PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation mediates

    Caption: Inhibition of the Prostaglandin E2 synthesis pathway.

    Conclusion and Future Directions

    This guide demonstrates that ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a potent and selective COX-2 inhibitor with confirmed activity in a cellular model of inflammation. While its potency is moderately lower than the clinical standard Celecoxib, its distinct chemical structure warrants further investigation.

    Future studies should focus on:

    • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to potentially improve potency and selectivity.

    • In Vivo Efficacy: Evaluating the compound in animal models of inflammation and pain (e.g., carrageenan-induced paw edema) to assess its in vivo efficacy and pharmacokinetic profile.[20][21]

    • Off-Target Profiling: Screening against a panel of other kinases and enzymes to ensure target specificity.

    The findings presented here establish ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate as a promising lead compound in the ongoing search for novel and effective anti-inflammatory agents.

    References

    • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
    • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
    • Pyrazoles and Pyrazolines as Anti-Inflamm
    • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
    • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
    • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
    • COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. (2021). RxList.
    • Cox-2 Inhibitor (Drug) - Overview. (2026). StudyGuides.com.
    • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
    • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
    • Current status of pyrazole and its biological activities. PMC.
    • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
    • Cox-2 Inhibitors.
    • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
    • Cyclooxygenase-2 inhibitor. Wikipedia.
    • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic.
    • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
    • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PMC.
    • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed.
    • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
    • Anti-inflammatory and antioxidant effects of MOK, a polyherbal extract, on lipopolysaccharide‑stimulated RAW 264.7 macrophages. (2018).
    • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PMC.
    • Ethyl 3-(furan-3-YL)
    • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics.
    • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2025). Frontiers.
    • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H. Journal of the Serbian Chemical Society.
    • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing.
    • Furan: A Promising Scaffold for Biological Activity.
    • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND R

    Sources

    Validation

    Mass Spectrometry Validation of Synthesized Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Comparative Guide

    Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective performance comparison of LC-ESI-QTOF-MS vs. GC-EI-MS for small molecule structural validation, supported by...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective performance comparison of LC-ESI-QTOF-MS vs. GC-EI-MS for small molecule structural validation, supported by mechanistic rationales and self-validating experimental protocols.

    The Analytical Challenge: Validating Privileged Scaffolds

    In modern medicinal chemistry, the furan-linked pyrazole core is a "privileged scaffold," frequently utilized in the design of potent kinase inhibitors and agricultural fungicides[1]. The compound ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (Chemical Formula: C11​H12​N2​O3​ , Exact Mass: 220.0848 Da) represents a critical intermediate in these synthetic pipelines.

    As a Senior Application Scientist, I frequently observe a critical pitfall in synthetic workflows: relying on a single mass spectrometry (MS) modality for structural confirmation. Small heterocyclic esters exhibit distinct ionization behaviors depending on the energy applied. To establish absolute scientific trustworthiness, a self-validating orthogonal approach is required. This guide objectively compares High-Resolution LC-ESI-QTOF-MS (soft ionization) and GC-EI-MS (hard ionization) to demonstrate how their complementary data sets provide unequivocal structural proof[2].

    Technology Comparison: ESI-QTOF vs. GC-EI-MS

    The selection of an ionization source dictates the survival of the molecular ion and the resulting fragmentation pattern. Electrospray Ionization (ESI) is a soft technique that preserves the intact molecule, making it ideal for exact mass determination via Time-of-Flight (TOF) analyzers. Conversely, Electron Ionization (EI) at 70 eV aggressively fractures the molecule, providing a highly reproducible, library-searchable fingerprint[3].

    Quantitative Data Comparison

    The following table summarizes the expected performance and analytical utility of both techniques for validating the synthesized pyrazole ester:

    ParameterLC-ESI-QTOF-MS (Positive Mode)GC-EI-MS (70 eV)
    Ionization Mechanism Soft (Protonation)Hard (Electron Impact)
    Primary Ion Observed [M+H]+ at m/z 221.0920 M+∙ at m/z 220.08
    Mass Accuracy <5 ppm (High Resolution)Nominal mass ( ±0.5 Da)
    Dominant Fragmentation Loss of ethanol ( −46 Da) via CID α -cleavage, loss of ethoxy radical ( −45 Da)
    Sample Preparation Dilution in polar solvents (MeOH/Water)Dissolution in volatile organics (Hexane/EtOAc)
    Primary Utility Empirical formula confirmationStructural elucidation & isomer differentiation

    Mechanistic Fragmentation Pathways

    Understanding the causality behind the fragmentation is essential for interpreting the spectra accurately.

    In ESI-MS/MS , applying Collision-Induced Dissociation (CID) to the protonated precursor [M+H]+ ( m/z 221.0920) primarily targets the most labile bond: the ethyl ester linkage. The molecule undergoes a neutral loss of ethanol ( C2​H5​OH , 46.0419 Da) to yield a highly stable acylium ion at m/z 175.0501. Subsequent elevation of collision energy forces the extrusion of carbon monoxide ( CO , 27.9949 Da), leaving the core furan-pyrazole fragment at m/z 147.0552.

    In GC-EI-MS , the 70 eV electron beam strips an electron to form the radical cation M+∙ ( m/z 220). This species rapidly undergoes α -cleavage, losing an ethoxy radical ( ⋅OCH2​CH3​ , 45 Da) to form the same acylium ion core at m/z 175, which dominates the spectrum as the base peak.

    ESI_Fragmentation M_plus_H [M+H]+ m/z 221.0920 Intact Protonated Ester Acylium [M+H - C2H5OH]+ m/z 175.0501 Acylium Ion M_plus_H->Acylium CID - 46.04 Da (Ethanol) Furan_Cleavage [M+H - C2H5OH - CO]+ m/z 147.0552 Furan-Pyrazole Core Acylium->Furan_Cleavage CID - 27.99 Da (CO)

    Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for the target pyrazole compound.

    Experimental Protocols: Self-Validating Workflows

    To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems: the exact mass from the QTOF confirms the formula, while the EI fragmentation confirms the structural connectivity[2].

    Protocol A: High-Resolution LC-ESI-QTOF-MS Analysis

    Objective: Confirm the empirical formula C11​H12​N2​O3​ with <5 ppm mass error.

    • Sample Preparation: Dissolve 1 mg of the synthesized ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

    • MS Parameters: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and acquire data in full scan mode ( m/z 100–1000).

    • MS/MS Acquisition: Select the precursor ion m/z 221.09 and apply a collision energy ramp of 15–30 eV using Nitrogen as the collision gas to generate the acylium product ions.

    Protocol B: GC-EI-MS Analysis

    Objective: Generate a reproducible 70 eV fragmentation fingerprint for structural elucidation.

    • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of GC-MS grade Ethyl Acetate (ensure the sample is completely free of water and salts).

    • Chromatography: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: Set the injection port to 250°C. Start the oven at 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 3 minutes.

    • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C.

    • Data Acquisition: Scan from m/z 50 to 350. Extract the chromatogram and verify the presence of the molecular ion ( m/z 220) and the base peak ( m/z 175).

    MS_Workflow Synthesis Synthesized Compound Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Split Sample Aliquoting Synthesis->Split LC_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Split->LC_Prep GC_Prep Dissolve in Ethyl Acetate (Volatile Solvent) Split->GC_Prep LC_MS LC-ESI-QTOF-MS (Soft Ionization) LC_Prep->LC_MS GC_MS GC-EI-MS (Hard Ionization) GC_Prep->GC_MS Data_LC Exact Mass & Formula ([M+H]+ m/z 221.0920) LC_MS->Data_LC Data_GC Fragmentation Fingerprint (Base Peak m/z 175) GC_MS->Data_GC

    Caption: Parallel mass spectrometry validation workflow utilizing LC-ESI-QTOF and GC-EI-MS.

    Conclusion & Best Practices

    For the robust validation of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, neither ESI-QTOF nor GC-EI-MS should be used in isolation.

    • Use LC-ESI-QTOF-MS to satisfy the stringent exact mass requirements of high-impact peer-reviewed journals and patent applications. The soft ionization guarantees the observation of the intact molecule[3].

    • Use GC-EI-MS for routine reaction monitoring, purity checks, and differentiating positional isomers. The hard 70 eV ionization provides a definitive structural fingerprint that is highly reproducible across different laboratories[2].

    By integrating these orthogonal techniques, researchers establish a self-validating analytical system that guarantees the scientific integrity of their synthetic workflows.

    References

    • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed (NIH). Available at:[Link]

    • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at:[Link]

    • Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full scan MS1 mode and the MS2 mode. ResearchGate. Available at:[Link]

    Sources

    Comparative

    A Comparative Guide to the Reproducible Synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

    For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate demonstrating significant potential in various therapeutic areas, including as hypoglycemic agents and in the development of novel herbicides.[1][2] The reproducibility of its synthesis is therefore of paramount importance for consistent biological evaluation and scalable production. This guide provides an in-depth comparison of established and emerging synthetic pathways, focusing on key performance indicators and experimental nuances that govern reproducibility.

    Introduction to Synthetic Challenges

    The synthesis of polysubstituted pyrazoles, such as the title compound, often faces challenges related to regioselectivity, reaction efficiency, and purification. The formation of regioisomers is a common issue in classical pyrazole syntheses, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] Furthermore, the choice of catalyst, solvent, and reaction conditions can significantly impact yield and purity, thereby affecting the overall reproducibility of the synthesis.

    Comparative Analysis of Synthesis Pathways

    This guide evaluates two primary synthetic strategies for ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: the classical Knorr pyrazole synthesis and a Vilsmeier-Haack cyclization approach.

    Pathway 1: Modified Knorr Pyrazole Synthesis

    The Knorr pyrazole synthesis and its variations represent a foundational method for constructing the pyrazole ring.[4] This pathway typically involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For the target molecule, this would involve a furan-containing β-ketoester and methylhydrazine.

    Experimental Protocol:

    A detailed, reproducible protocol for a related Knorr-type synthesis is described in the literature. While not for the exact target molecule, the principles are directly applicable. For instance, the reaction of a β-ketoester with methylhydrazine in a suitable solvent like ethanol often leads to a mixture of regioisomers.[3] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents.

    Causality Behind Experimental Choices:

    • Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and facilitate the condensation reaction.

    • Temperature: Reflux temperatures are often employed to drive the reaction to completion. However, this can sometimes lead to decreased regioselectivity.

    • Catalyst: The reaction can be acid- or base-catalyzed. The choice of catalyst can significantly influence the reaction rate and the ratio of regioisomers.

    Reproducibility Concerns:

    The primary challenge with this pathway is controlling the regioselectivity. The formation of the undesired regioisomer, ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, complicates purification and reduces the overall yield of the desired product, impacting reproducibility.

    Pathway 2: Vilsmeier-Haack Cyclization of Hydrazones

    An alternative and often more regioselective approach involves the Vilsmeier-Haack cyclization of hydrazones.[5] This method has been successfully employed for the synthesis of various 1H-pyrazole-4-carboxylic acid esters.[5][6]

    Experimental Protocol:

    • Hydrazone Formation: The synthesis begins with the formation of a hydrazone from a suitable β-ketoester and methylhydrazine.

    • Vilsmeier-Haack Cyclization: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This is followed by neutralization to yield the pyrazole product.[5]

    Causality Behind Experimental Choices:

    • Vilsmeier Reagent: This reagent acts as both a formylating and a dehydrating agent, facilitating the cyclization of the hydrazone to form the pyrazole ring.

    • Temperature Control: The initial reaction with the Vilsmeier reagent is typically carried out at low temperatures (ice-bath) to control the exothermic reaction, followed by heating to drive the cyclization.[5]

    • Microwave Irradiation: The use of microwave irradiation has been shown to significantly increase the yield and reduce the reaction time for this type of cyclization, enhancing reproducibility.[5][7]

    Reproducibility Advantages:

    This pathway generally offers superior regioselectivity compared to the classical Knorr synthesis, leading to a cleaner product profile and easier purification. The defined reaction mechanism and the potential for optimization through techniques like microwave-assisted synthesis contribute to its higher reproducibility.

    Quantitative Data Summary

    ParameterPathway 1: Modified Knorr SynthesisPathway 2: Vilsmeier-Haack Cyclization
    Typical Yield Variable, often moderate due to isomer formationGood to excellent (can be >80%)[5]
    Regioselectivity Often poor to moderate, yielding mixturesHigh to excellent
    Reaction Time Several hours to overnightCan be significantly reduced with microwave assistance[5]
    Purification Often requires column chromatography to separate isomersGenerally simpler, may only require recrystallization[5]
    Reproducibility ModerateHigh

    Experimental Workflows

    Pathway 1: Modified Knorr Pyrazole Synthesis Workflow

    Sources

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